2-Chloro-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLETYDNTVQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063929 | |
| Record name | Pyridine, 2-chloro-3-nitro- | |
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Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Chloro-3-nitropyridine | |
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CAS No. |
5470-18-8, 34515-82-7 | |
| Record name | 2-Chloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-18-8 | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | 2-Chloro-3-nitropyridine | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | Pyridine, 2-chloro-3-nitro- | |
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| Record name | 2-chloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.363 | |
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| Record name | 34515-82-7 | |
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Foundational & Exploratory
physical and chemical properties of 2-Chloro-3-nitropyridine
An In-depth Technical Guide to 2-Chloro-3-nitropyridine
Introduction
This compound is a highly functionalized pyridine derivative with the chemical formula C₅H₃ClN₂O₂.[1] It appears as a yellow crystalline solid or powder and is recognized for its role as a versatile intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a pyridine ring substituted with both a chloro and a nitro group, makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][5] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the chlorine atom, making it susceptible to nucleophilic displacement, which is a cornerstone of its synthetic utility.[6]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are well-documented, providing essential data for its handling, storage, and application in chemical reactions.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 158.54 g/mol | [2][7][8][9] |
| Appearance | Yellow crystalline powder | [1][2][3][4] |
| Melting Point | 100-103 °C | [3][7][8][10] |
| Boiling Point | 260.3±20.0 °C (Predicted) | [7] |
| Flash Point | 185 °C / 365 °F | [7][10] |
| Solubility | Insoluble or sparingly soluble in water.[1][7][11] | Forms needles from H₂O.[4][7] |
| pKa | Data available in IUPAC Digitized pKa Dataset.[9] |
| Log P (Octanol/Water) | 1.312 |[12] |
Table 2: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 5470-18-8 | [1][2][7][10] |
| IUPAC Name | This compound | [3][9] |
| Synonyms | 3-Nitro-2-chloropyridine | [2][9] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][7][8][9] |
| InChI Key | UUOLETYDNTVQDY-UHFFFAOYSA-N | [1][3][9] |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-] |[1][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Information | Source(s) |
|---|---|---|
| ¹H NMR | Spectra available. Key shifts reported at 8.644, 8.251, and 7.507 ppm in CDCl₃. | [9][13] |
| ¹³C NMR | Spectra available. | [9][13] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 158. Other major peaks at m/z 112 and 76. | [9][13][14] |
| Infrared (IR) Spectroscopy | Conforms to standard spectra. Data available from KBr-Pellet and ATR-Neat techniques. | [3][9][15] |
| Raman Spectroscopy | FT-Raman spectra available. |[9] |
Reactivity and Chemical Applications
This compound is primarily used as an intermediate in multi-step syntheses.[4] Its reactivity is dominated by the interplay between the pyridine ring, the nitro group, and the chlorine substituent.
-
Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it a good leaving group in nucleophilic substitution reactions.[6] It readily reacts with various nucleophiles such as amines, alcohols, and thiols to form a wide range of substituted pyridine derivatives.[4][6][7]
-
SN(ANRORC) Mechanism : The reaction of this compound with hydroxide ions has been shown to proceed via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, forming intermediates that can be studied by NMR and X-ray crystallography.[16]
-
Reduction of the Nitro Group : The nitro group can be reduced to an amino group, providing another site for functionalization.[5][6] This reaction yields 2-chloro-3-aminopyridine, another important intermediate for synthesizing drugs like pirenzepine (an anti-ulcer medication) and diazepine-based anti-AIDS agents.[5]
-
Applications in Synthesis : It serves as a key starting material for agrochemicals and pharmaceuticals.[1][5] For instance, it is used to synthesize 2-anilino-3-nitropyridine derivatives by reacting with substituted anilines, which are precursors to compounds with potential cytotoxic activity.[5]
Experimental Protocols
Synthesis of this compound from 3-Nitropyridine-2-carboxylic Acid
This protocol describes a decarboxylative halogenation reaction to produce this compound.[1][4][7]
Reagents and Equipment:
-
3-Nitropyridine-2-carboxylic acid (50.4 mg, 0.3 mmol)
-
Sodium carbonate (64.0 mg, 0.6 mmol)
-
Sodium chloride (17.6 mg, 0.3 mmol)
-
tert-Butyl hypochlorite (32 μL, 0.3 mmol)
-
Dichloromethane (CH₂Cl₂, 3 mL)
-
25 mL Schlenk reaction flask
-
Oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether/ethyl acetate eluent system
Procedure:
-
Accurately weigh 3-nitropyridine-2-carboxylic acid, sodium carbonate, sodium chloride, and tert-butyl hypochlorite into a 25 mL Schlenk reaction flask.[1][4][7]
-
Add 3 mL of dichloromethane to the flask to serve as the solvent.[4][7]
-
Place the reaction mixture in a preheated oil bath at 25 °C.[4][7]
-
Allow the reaction to stir for 20 hours at this temperature.[4][7]
-
Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.[4][7]
-
The resulting crude product is then purified by silica gel column chromatography.[4][7]
-
Elute the column with a petroleum ether/ethyl acetate solvent system to isolate the final product.[4][7]
-
This procedure yields this compound, with reported yields around 58%.[1][4][7]
Caption: Workflow for the Synthesis of this compound.
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling.[10]
Table 4: Safety and Handling Information | Hazard Category | Description | Precautionary Measures | Source(s) | | :--- | :--- | :--- | :--- | | Acute Toxicity | Harmful if swallowed (Oral, Category 4).[10][12] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |[12] | | Skin Irritation | Causes skin irritation (Category 2).[10][12] | Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water. |[10][12] | | Eye Irritation | Causes serious eye irritation (Category 2).[10][12] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |[10][12] | | Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[10][12] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |[10][12] | | Storage | Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[1][7][10] Keep container tightly closed and sealed in dry, room temperature conditions. |[7] | | Incompatibilities | Strong oxidizing agents.[2][10] | | | | Decomposition | Hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon monoxide.[2] | | |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound(5470-18-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 5470-18-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS#: 5470-18-8 [m.chemicalbook.com]
- 8. 5470-18-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. This compound(5470-18-8) 13C NMR spectrum [chemicalbook.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and discusses its stability under various conditions to ensure its effective and safe use in research and development.
Core Properties of this compound
This compound is a yellow crystalline powder.[1][2] It is recognized as a stable compound under normal storage conditions, but exhibits reactivity with strong oxidizing agents and instability in alkaline environments.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClN₂O₂ | [4] |
| Molecular Weight | 158.54 g/mol | [4] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 100-103 °C | [5] |
| Boiling Point | 260.3 ± 20.0 °C (Predicted) | |
| Water Solubility | Insoluble / Sparingly soluble | [2] |
| pKa | -2.60 ± 0.10 (Predicted) | [2] |
Solubility Profile
Table 2: Mole Fraction Solubility (x₁) of 3-Hydroxy-2-nitropyridine in Various Solvents at Different Temperatures (T/K) [6][7]
| T/K | Methanol (10³x₁) | Ethanol (10³x₁) | Isopropanol (10³x₁) | Acetone (10³x₁) | Ethyl Acetate (10³x₁) | Acetonitrile (10³x₁) | Tetrahydrofuran (10³x₁) | n-Hexane (10³x₁) |
| 278.15 | 11.85 | 8.98 | 6.54 | 29.87 | 15.62 | 21.45 | 45.21 | 0.12 |
| 283.15 | 14.23 | 10.76 | 7.89 | 35.76 | 18.98 | 25.87 | 54.32 | 0.15 |
| 288.15 | 17.01 | 12.98 | 9.56 | 42.89 | 22.87 | 31.02 | 65.12 | 0.19 |
| 293.15 | 20.21 | 15.54 | 11.54 | 51.23 | 27.34 | 37.11 | 77.89 | 0.24 |
| 298.15 | 23.89 | 18.45 | 13.87 | 60.89 | 32.45 | 44.23 | 92.54 | 0.30 |
| 303.15 | 28.12 | 21.78 | 16.54 | 71.98 | 38.23 | 52.45 | 109.87 | 0.37 |
| 308.15 | 32.98 | 25.56 | 19.56 | 84.56 | 44.78 | 61.87 | 129.87 | 0.45 |
| 313.15 | 38.54 | 29.87 | 23.01 | 98.76 | 52.12 | 72.54 | 152.43 | 0.55 |
| 318.15 | 44.87 | 34.76 | 26.98 | 114.65 | 60.34 | 84.65 | 177.87 | 0.67 |
Stability Profile
This compound is stable under normal ambient temperatures and pressures.[2] However, it is susceptible to degradation under specific conditions.
3.1. pH Stability and Hydrolysis
This compound is unstable in the presence of strong bases. Studies have shown that it reacts with hydroxide ions, leading to a ring-opening of the pyridine structure.[8] This reaction proceeds via a nucleophilic attack of the hydroxide ion on the pyridine ring. The intermediate formed from this compound does not readily undergo ring closure and instead proceeds to form various decomposition products.[8] Therefore, exposure to alkaline conditions should be avoided during storage and in reaction mixtures.
3.2. Thermal Stability
3.3. Photostability
The photostability of this compound has not been extensively reported. As a nitroaromatic compound, it has the potential to be light-sensitive. It is recommended to store the compound protected from light.[9] Photostability studies are crucial to assess its degradation upon exposure to light, especially if the final drug product is intended for storage under conditions where light exposure is possible.
3.4. Incompatibilities
This compound is incompatible with strong oxidizing agents.[1] Contact with such materials should be avoided to prevent vigorous and potentially hazardous reactions.
Experimental Protocols
4.1. Determination of Aqueous and Organic Solvent Solubility (Gravimetric Method)
This protocol outlines a standard gravimetric method for determining the solubility of this compound in various solvents.
Methodology:
-
Apparatus: Analytical balance, constant temperature water bath or incubator, calibrated volumetric flasks, vials with screw caps, filter membranes (e.g., 0.45 µm PTFE), and a vacuum oven.
-
Procedure: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide). b. Seal the vials and place them in a constant temperature bath shaker set to the desired temperature (e.g., 25 °C, 37 °C). c. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle. e. Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette and filter it through a 0.45 µm filter into a pre-weighed vial. f. Determine the mass of the collected filtrate. g. Evaporate the solvent from the vial in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved. h. Calculate the solubility in g/100 mL or other desired units.
4.2. Stability Indicating HPLC Method for Degradation Studies
This protocol describes a general approach for developing a stability-indicating HPLC method to analyze this compound and its degradation products. A reported HPLC method for this compound utilizes a C18 column with a mobile phase of acetonitrile and water with phosphoric acid.[1]
Methodology:
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a suitable reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm), analytical balance, and volumetric glassware.
-
Forced Degradation Study: a. Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before injection. b. Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature for a defined period. Neutralize the solution before injection. c. Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature for a defined period. d. Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent for analysis. e. Photodegradation: Expose a solution of this compound to a light source compliant with ICH Q1B guidelines (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][10] Analyze a control sample stored in the dark.
-
Method Development and Validation: a. Develop an HPLC method (optimizing mobile phase composition, flow rate, and detection wavelength) that separates the parent peak of this compound from all degradation product peaks. b. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound under stress conditions should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Visualizations
5.1. Logical Workflow for Stability Assessment
Caption: A logical workflow for assessing the stability of this compound.
5.2. Factors Influencing Stability
References
- 1. Pyridine, 2-chloro-3-nitro- | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. iagim.org [iagim.org]
- 4. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ema.europa.eu [ema.europa.eu]
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 2-Chloro-3-nitropyridine (CAS No. 5470-18-8). The information is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical Identification and Physical Properties
This compound is a yellow crystalline solid.[1] It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [4] |
| Molecular Weight | 158.54 g/mol | [5] |
| Appearance | White to Yellow to Green powder to crystal | [6][7] |
| Melting Point | 100 - 103 °C / 212 - 217.4 °F | [8] |
| Flash Point | 185 °C / 365 °F | [5][8] |
| Solubility | Sparingly soluble in water. | [1] |
| Odor | Odorless | [8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6][7][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][9][10] |
Hazard Pictogram: [9]
Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[9][11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Minimize dust generation and accumulation.[11]
Storage:
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | [8][11][12] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [8][9][11] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask type N95 (US) is recommended. | [5][11] |
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid. | [11] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid. | [8][11] |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a POISON CENTER or doctor/physician if you feel unwell. | [6][8][11] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation.[8]
-
Evacuate personnel to safe areas.[12]
-
Wear appropriate personal protective equipment.[8]
-
Avoid dust formation.[8]
-
Sweep up and shovel into a suitable container for disposal.[8]
-
Avoid dispersal of dust in the air.
-
Do not let product enter drains.[3]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[11] This may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[13]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][11]
Experimental Protocols for Toxicity Assessment
While specific experimental data for the toxicity of this compound is not publicly available, the following are generalized protocols for assays commonly used to determine the types of hazards associated with this chemical.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical.
Methodology:
-
Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.[5]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[5][11]
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Varying concentrations of the test compound, the bacterial strain, and either the S9 mix or a buffer are combined in a test tube with molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.[12]
-
The plates are incubated at 37°C for 48-72 hours.[12]
-
-
Evaluation: The number of revertant colonies (colonies that have mutated to regain their ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[8]
In Vitro Cytotoxicity Assay
This assay measures the toxicity of a compound to cultured cells.
Methodology:
-
Cell Lines: A suitable cell line (e.g., Balb/c 3T3) is cultured in a 96-well plate.
-
Exposure: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[14]
-
Endpoint Measurement: Cell viability is assessed using a colorimetric assay such as the MTT assay.
-
The MTT reagent is added to the wells and incubated.
-
Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a plate reader.
-
-
Evaluation: The absorbance is proportional to the number of viable cells. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualized Workflows
Safe Handling and Emergency Response Workflow
Caption: Workflow for the safe handling and emergency response for this compound.
Disclaimer: This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. enamine.net [enamine.net]
- 6. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chloro-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data
The structural elucidation of this compound is critically supported by data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These data points are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data
Two different datasets for the proton NMR of this compound are presented, showcasing the slight variations that can arise from different experimental conditions.
| Parameter | Dataset 1 | Dataset 2 |
| Spectrometer Frequency | 300 MHz | 89.56 MHz |
| Solvent | Acetone-d₆ | CDCl₃ |
| Chemical Shift (δ) H-4 | 8.473 ppm | 8.251 ppm |
| Chemical Shift (δ) H-5 | 7.733 ppm | 7.507 ppm |
| Chemical Shift (δ) H-6 | 8.702 ppm | 8.644 ppm |
| Coupling Constant (J) H4-H5 | 7.97 Hz | 8.0 Hz |
| Coupling Constant (J) H4-H6 | 1.73 Hz | 1.8 Hz |
| Coupling Constant (J) H5-H6 | 4.75 Hz | 4.7 Hz |
¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to the aromatic pyridine ring and the nitro group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C and C=N Stretch | 1600 - 1400 |
| Asymmetric NO₂ Stretch | 1550 - 1500 |
| Symmetric NO₂ Stretch | 1355 - 1335 |
| C-Cl Stretch | 850 - 550 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 158.54 g/mol .[1]
| Parameter | Value |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol [1] |
| Molecular Ion (M⁺) | m/z 158 |
| Major Fragments (m/z) | 112, 76[2] |
The fragmentation pattern suggests the loss of the nitro group (NO₂) to give a fragment at m/z 112, and subsequent loss of chlorine or fragmentation of the pyridine ring can lead to the fragment at m/z 76.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition (¹H NMR):
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
Data Acquisition (¹³C NMR):
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition (FTIR):
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
Data Acquisition (EI-MS):
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound and a potential fragmentation pathway in mass spectrometry.
Caption: General workflow for spectroscopic analysis.
Caption: A potential mass fragmentation pathway.
References
The Biological Versatility of 2-Chloro-3-nitropyridine Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-chloro-3-nitropyridine represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their unique chemical structure, featuring a pyridine ring substituted with a reactive chlorine atom and a nitro group, makes them valuable synthons for the generation of diverse molecular libraries. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. The presence of the electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution, allowing for the introduction of various functional groups at the C2 position. A general synthetic approach involves the reaction of this compound with a variety of nucleophiles, such as amines, thiols, and alcohols, to yield a diverse range of derivatives.
For instance, the reaction of this compound with substituted anilines can produce 2-anilino-3-nitropyridine derivatives. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation, leading to the creation of more complex molecules with potential therapeutic applications.[1]
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, with some derivatives exhibiting potent activity at micromolar concentrations.
Quantitative Anticancer Activity Data
The following table summarizes the reported in vitro anticancer activity of various this compound and related pyridine derivatives.
| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |
| 2-Anilino Dimer (4d) | DU-145 (Prostate) | Cytotoxicity Assay | Significant Activity (exact value not specified) | [1] |
| Compound 5 | A549 (Lung) | Cytotoxicity Assay | 10.67 ± 1.53 | [2] |
| C6 (Glioma) | Cytotoxicity Assay | 4.33 ± 1.04 | [2] | |
| Compound 2 | A549 (Lung) | Cytotoxicity Assay | 24.0 ± 3.46 | [2] |
| C6 (Glioma) | Cytotoxicity Assay | 23.33 ± 2.08 | [2] | |
| Compound 3 | A549 (Lung) | Cytotoxicity Assay | 28.0 ± 1.0 | [2] |
| C6 (Glioma) | Cytotoxicity Assay | 49.33 ± 1.15 | [2] | |
| Compound 10 | A549 (Lung) | Cytotoxicity Assay | 29.67 ± 5.51 | [2] |
| C6 (Glioma) | Cytotoxicity Assay | 12.33 ± 4.93 | [2] | |
| Compound 9 | A549 (Lung) | Cytotoxicity Assay | 51.5 ± 4.95 | [2] |
| C6 (Glioma) | Cytotoxicity Assay | 25.33 ± 1.53 | [2] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI-60 Panel (Mean) | MTT Assay | GI50: 1.57, TGI: 13.3 | |
| MOLT-4 (Leukemia) | MTT Assay | GI50: < 0.01 | ||
| SW-620 (Colon) | MTT Assay | GI50: < 0.01 |
Mechanism of Action: Microtubule Targeting and Apoptosis Induction
A key mechanism underlying the anticancer activity of certain nitropyridine derivatives is the disruption of microtubule dynamics. These compounds can act as microtubule-targeting agents, binding to tubulin and inhibiting its polymerization. This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
The following diagram illustrates the proposed signaling pathway for apoptosis induction by microtubule-targeting this compound derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The introduction of different substituents onto the pyridine ring can modulate the antimicrobial spectrum and potency of these compounds.
Quantitative Antimicrobial Activity Data
The following table summarizes the reported in vitro antimicrobial activity of various this compound and related pyridine derivatives.
| Compound/Derivative | Microbial Strain | Assay | Activity (MIC in µg/mL) | Reference |
| Nitrated Pyrrolomycins | S. aureus | Broth Microdilution | 15.6–62.5 | |
| Nitrated Pyrrolomycins | Candida sp. | Broth Microdilution | 15.6–62.5 | |
| Nitrated Benzothiazoles | P. aeruginosa | Not specified | Significant Activity | |
| (Pyridin-2-yl)piperazine derivative (98, R = 2-OH) | B. subtilis | Broth Microdilution | 62.5 | |
| (Pyridin-2-yl)piperazine derivative (98, R = 2-OH) | C. krusei | Broth Microdilution | 62.5 |
Enzyme Inhibition
The diverse structures that can be generated from the this compound scaffold make these compounds attractive candidates for enzyme inhibitors. For example, 3-nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases.
Quantitative Enzyme Inhibition Data
| Compound/Derivative | Enzyme | Assay | Activity (IC50 in µM) | Reference |
| 3-Nitropyridylpiperazine derivatives (19) | Jack Bean Urease | Urease Inhibition Assay | 2.0–2.3 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. The following sections provide methodologies for key assays cited in this guide.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.
-
Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This suspension should be further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound derivatives have emerged as a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with a well-defined mechanism of action for some derivatives, make them attractive candidates for further development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. This technical guide provides a foundational resource for researchers to explore and expand upon the therapeutic potential of this important class of molecules. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles will be crucial in translating their promising in vitro activities into clinically viable therapeutic agents.
References
A Technical Guide to the Research Applications of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a chloro, a nitro, and a pyridine nitrogen atom, render it a valuable scaffold for the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the development of novel therapeutics. This document details its physicochemical properties, key synthetic transformations, and its role as a precursor to potent inhibitors of various biological targets, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK-3), and urease. Detailed experimental protocols for seminal reactions, quantitative data on the biological activity of its derivatives, and graphical representations of relevant signaling pathways are provided to facilitate further research and application.
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature. A comprehensive summary of its physicochemical properties and those of its key synthetic intermediate, 2-chloro-3-aminopyridine, is presented below.
| Property | This compound | 2-Chloro-3-aminopyridine |
| CAS Number | 5470-18-8 | 6298-19-7 |
| Molecular Formula | C₅H₃ClN₂O₂ | C₅H₅ClN₂ |
| Molecular Weight | 158.54 g/mol | 128.56 g/mol |
| Appearance | Yellow crystalline solid | Off-white to yellow to pink crystalline powder |
| Melting Point | 100-103 °C | 76-78 °C |
| Boiling Point | Not available | 130-134 °C (at 12.75 mmHg) |
| Solubility | Sparingly soluble in water | Soluble in methanol and water (30 g/L) |
| LogP | 1.643 (calculated) | Not available |
| pKa | Not available | Not available |
Core Synthetic Transformations
The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) at the C2 position and reduction of the nitro group to an amine. These reactions provide a versatile platform for the introduction of diverse functional groups and the construction of complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards nucleophilic displacement by the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives
A mixture of this compound (1.0 eq) and a substituted aniline (1.0-1.2 eq) in ethylene glycol is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford the corresponding 2-anilino-3-nitropyridine derivative.
Table of Reported Yields:
| Aniline Substituent | Yield (%) |
| 4-Methoxy | 94 |
| 4-Fluoro | 92 |
| 4-Chloro | 90 |
| Unsubstituted | 93 |
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding the key intermediate 2-chloro-3-aminopyridine. This transformation opens up a plethora of synthetic possibilities for further functionalization, including diazotization reactions and amide bond formation.
Experimental Protocol 1: Reduction with Sodium Sulfide
To a stirred suspension of this compound in water, a solution of sodium sulfide in water is added dropwise. The reaction mixture is heated to maintain a gentle reflux. After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated solid is collected by filtration. The solid is dissolved in dilute hydrochloric acid and filtered. The filtrate is then neutralized with an aqueous solution of sodium hydroxide to a pH of 9-10 to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-chloro-3-aminopyridine. Yields of 74-86% have been reported.
Experimental Protocol 2: Reduction with TiCl₄/Mg
Under a nitrogen atmosphere, titanium tetrachloride (TiCl₄) is added to anhydrous tetrahydrofuran (THF) at -5 to 5 °C with constant stirring to form a yellow suspension. Magnesium (Mg) turnings are then added, and the mixture is refluxed for 3 hours to obtain a black suspension. The reaction mixture is cooled to 0 °C, and this compound is added in portions. The reaction is stirred at room temperature for 1 hour. The reaction is quenched by the addition of water and 25% aqueous ammonia. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to give 2-chloro-3-aminopyridine. A yield of 98% has been reported for this method.
Applications in Drug Discovery and Development
The versatility of this compound as a synthetic intermediate has led to its application in the development of a range of biologically active molecules.
Anti-ulcer Agents: Pirenzepine
2-Chloro-3-aminopyridine, derived from this compound, is a crucial precursor for the synthesis of pirenzepine, a selective M1 muscarinic receptor antagonist used for the treatment of peptic ulcers.
Synthetic Workflow for a Pirenzepine Intermediate
Caption: Synthetic step towards a key intermediate of Pirenzepine.
Experimental Protocol: Synthesis of a Pirenzepine Intermediate
In a 1000 mL reaction flask, add 600 mL of butanol, 100 g of 2-amino-N-(2-chloropyridin-3-yl)benzamide, and 2 mL of concentrated sulfuric acid. The reaction mixture is heated to reflux (approximately 80 °C) for 3 hours. After cooling to room temperature, the solid product is collected by filtration, washed with acetone, and dried under vacuum at 50-60 °C to yield the faint yellow solid product. A yield of 98% has been reported.
Janus Kinase 2 (JAK2) Inhibitors
Derivatives of 2-aminopyridine have been investigated as potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by 2-aminopyridine derivatives.
Table of Reported Biological Activity of Pyridine-based JAK2 Inhibitors:
| Compound ID | JAK2 IC₅₀ (nM) | Selectivity vs JAK1 | Selectivity vs JAK3 | Reference |
| 21b | 9 | 276-fold | 184-fold | |
| Napabucasin | 12.62 ± 2.12 | - | - | |
| 2'-Methyl Napabucasin | 11.11 ± 0.13 | - | - | |
| Ruxolitinib (Series A) | 0.29 - 5.0 | - | - | |
| Fedratinib (Series C) | 0.75 - 11.4 | - | - |
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Pyridine-based scaffolds have been explored for the development of inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes and implicated in diseases such as Alzheimer's disease and type 2 diabetes.
GSK-3 Signaling Pathway
Caption: Pyridine derivatives as inhibitors of the Wnt/β-catenin pathway.
Table of Reported Biological Activity of Pyridine-based GSK-3 Inhibitors:
| Compound Class | GSK-3 IC₅₀ | Reference |
| 3-Anilino-4-arylmaleimides | Low nanomolar | |
| Pyrazolo[3,4-b]pyridines | Potent inhibitors | |
| 6-Aryl-pyrazolo[3,4-b]pyridines | Potent inhibitors |
Urease Inhibitors
This compound serves as a starting material for the synthesis of urease inhibitors, which have potential applications in treating infections caused by urease-producing bacteria.
Experimental Workflow for Urease Inhibitor Synthesis
Caption: General synthetic route to nitropyridine-based urease inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its predictable reactivity allows for the efficient construction of a wide range of heterocyclic compounds with potent biological activities. The examples provided in this guide, from anti-ulcer agents to kinase and enzyme inhibitors, underscore the broad potential of this scaffold in medicinal chemistry. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules, further unlocking the potential of this compound in drug discovery and beyond.
2-Chloro-3-nitropyridine: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a labile chlorine atom on the pyridine ring, render it susceptible to a variety of chemical transformations. This reactivity profile makes it an attractive starting material for the synthesis of a diverse array of more complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in constructing key molecular scaffolds.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 5470-18-8 |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 100-103 °C |
| Solubility | Sparingly soluble in water |
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine and nitro substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of both the adjacent nitro group and the pyridine ring nitrogen. The nitro group, in turn, can be readily reduced to an amino group, providing a handle for further functionalization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The C2-chloro group of this compound is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction provides a straightforward and efficient method for the introduction of diverse functional groups at this position.
Caption: General scheme for the SNAr reaction of this compound.
With Amines: The reaction of this compound with primary and secondary amines proceeds readily to afford 2-amino-3-nitropyridine derivatives. These products are valuable intermediates, as the nitro group can be subsequently reduced to an amine, opening pathways to various heterocyclic systems. For instance, the reaction with substituted anilines has been used to generate precursors for potential cytotoxic agents.[1]
With Alcohols: Alkoxides react with this compound to yield 2-alkoxy-3-nitropyridines. These reactions are typically carried out in the presence of a base to generate the alkoxide nucleophile in situ.
With Thiols: Thiolates also readily displace the chloride to form 2-thioether-3-nitropyridine derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Substituted Anilines | Ethylene glycol, heat | 2-Anilino-3-nitropyridine derivatives | 90-94[1] |
| Piperazine | - | 1-(3-Nitropyridin-2-yl)piperazine | - |
| 4-Aminophenol | - | 4-(3-Nitropyridin-2-yloxy)aniline | - |
Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives [1]
A mixture of this compound (1.0 eq) and a substituted aniline (1.0-1.2 eq) in ethylene glycol is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While the chlorine atom at the C2 position is highly activated for SNAr, it can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this compound.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This is a powerful method for synthesizing 2-aryl-3-nitropyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a potentially coordinating substrate like a pyridine derivative.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction provides access to 2-alkynyl-3-nitropyridine derivatives, which are versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to the classical SNAr for the formation of C-N bonds. It is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required.
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type phosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | THF, DMF | Room Temp - 80 |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type phosphines (e.g., BINAP, Xantphos) | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel is added this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be readily reduced to an amino group using various reducing agents. This transformation is a key step in the synthesis of many biologically active molecules.
Caption: Reduction of the nitro group to an amine.
Common reducing agents include:
-
Stannous chloride (SnCl₂): A classical method for the reduction of aromatic nitro groups.[1]
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Iron powder in acidic media: A cost-effective and common method for large-scale reductions.
The resulting 2-substituted-3-aminopyridines are versatile intermediates. For example, 2-chloro-3-aminopyridine is a key precursor for the synthesis of the anti-ulcer drug pirenzepine.[2]
Experimental Protocol: Reduction of 2-Anilino-3-nitropyridine with Stannous Chloride [1]
To a solution of the 2-anilino-3-nitropyridine derivative in a suitable solvent like methanol or ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is heated to reflux and the reaction is monitored by TLC. After completion, the solvent is removed, and the residue is treated with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Applications in the Synthesis of Biologically Active Molecules
The reactivity profile of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active compounds.
-
Pirenzepine: As mentioned, 2-chloro-3-aminopyridine, derived from this compound, is a crucial intermediate in the synthesis of pirenzepine, an M1 selective muscarinic receptor antagonist used to treat peptic ulcers.[2]
-
Imidazole[4,5-b]pyridines: These bicyclic heterocycles are present in many pharmacologically active compounds. This compound serves as a starting material for their synthesis through a sequence of nucleophilic substitution, reduction, and cyclization.[1]
-
Agrochemicals: The pyridine scaffold is a common feature in many pesticides and herbicides. The functional handles on this compound allow for the construction of novel agrochemical candidates.
Conclusion
This compound is a commercially available and highly versatile building block in organic synthesis. Its ability to undergo a range of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides access to a wide array of substituted pyridine derivatives. The subsequent reduction of the nitro group further enhances its synthetic utility, making it a key starting material for the construction of complex heterocyclic systems found in pharmaceuticals and other functional materials. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this powerful synthetic tool in their own research and development endeavors.
References
Methodological & Application
Synthesis of 2-Chloro-3-nitropyridine from 2-Pyridone: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 2-chloro-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is a robust two-step process commencing with the nitration of commercially available 2-pyridone (2-hydroxypyridine) to yield 3-nitro-2-pyridone, followed by a deoxychlorination reaction to furnish the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and workflow diagrams to guide researchers and drug development professionals.
Introduction
This compound is a versatile heterocyclic building block widely utilized in organic synthesis. Its utility stems from the presence of two reactive sites: a nitro group that can be reduced to an amine, and a chloro group susceptible to nucleophilic substitution. This dual reactivity makes it an important precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients and pesticides. The synthetic route starting from inexpensive 2-pyridone is an efficient and common method for its preparation on a laboratory and industrial scale. The process involves an initial electrophilic nitration followed by chlorination of the intermediate hydroxypyridine.
Overall Reaction Scheme
The synthesis proceeds in two distinct steps:
-
Nitration: 2-Pyridone is treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 3-position of the pyridine ring.
-
Chlorination: The resulting 3-nitro-2-pyridone is converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅).
Experimental Protocols
Safety Precautions: This procedure involves the use of strong acids (sulfuric, nitric) and corrosive chlorinating agents (POCl₃, PCl₅). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 3-Nitro-2-pyridone
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 75 mL of concentrated sulfuric acid (H₂SO₄, 98%).
-
Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Addition of 2-Pyridone: While maintaining the temperature below 10 °C, slowly add 2-pyridone (20.0 g, 0.21 mol) in small portions with vigorous stirring. Ensure each portion dissolves completely before adding the next.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid (HNO₃, 70%) to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture to the 2-pyridone solution via the dropping funnel over a period of 60-90 minutes. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with stirring. A yellow precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).
-
Drying: Dry the resulting yellow solid (3-nitro-2-pyridone) in a vacuum oven at 50-60 °C to a constant weight. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-2-pyridone (14.0 g, 0.10 mol) and phosphorus oxychloride (POCl₃, 60 mL, 0.64 mol).
-
Addition of PCl₅: To this suspension, carefully add phosphorus pentachloride (PCl₅, 23.0 g, 0.11 mol) in portions. The reaction may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) using a heating mantle and stir for 4-5 hours. The reaction should become a clear, dark solution.
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up: Very carefully and slowly, pour the viscous residue onto 300 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a 20% sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A solid precipitate will form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a pale yellow crystalline solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Step 1: Nitration | Step 2: Chlorination |
| Starting Material | 2-Pyridone | 3-Nitro-2-pyridone |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | POCl₃, PCl₅ |
| Temperature | 0 - 10 °C | 105 - 110 °C (Reflux) |
| Reaction Time | 4 - 5 hours | 4 - 5 hours |
| Typical Yield | 75 - 85% | ~92%[1] |
| Product Name | 3-Nitro-2-pyridone | This compound |
| Appearance | Yellow Solid | Pale Yellow Crystalline Solid |
| Melting Point | 218 - 220 °C | 100 - 103 °C |
| ¹H NMR (CDCl₃) | - | δ 8.64 (dd, 1H), 8.25 (dd, 1H), 7.51 (dd, 1H)[2] |
| ¹³C NMR (CDCl₃) | - | δ 153.2, 145.1, 134.9, 131.8, 125.4[2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for the synthesis of this compound.
References
Synthesis of 2-Chloro-3-nitropyridine: An Application Note and Laboratory Protocol
Introduction
2-Chloro-3-nitropyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility is pronounced in the development of novel therapeutic agents, including anti-ulcer and anti-AIDS medications. This document provides a comprehensive, step-by-step laboratory-scale protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The primary synthesis route detailed herein involves a two-step process commencing with the nitration of 2-hydroxypyridine, followed by chlorination of the resulting 3-nitropyridin-2-ol intermediate.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Parameter | Step 1: Nitration | Step 2: Chlorination | Overall |
| Starting Material | 2-Hydroxypyridine | 3-Nitropyridin-2-ol | 2-Hydroxypyridine |
| Key Reagents | Sulfuric Acid, Nitric Acid | Thionyl Chloride, DMF | - |
| Reaction Time | 18 hours | 3 hours | 21 hours |
| Reaction Temperature | 60°C | 110°C | - |
| Yield | Not specified | High | Up to 93% (for chlorination step) |
| Purity | - | >98% | >98% |
Experimental Protocol
This protocol is based on established synthetic transformations and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
2-Hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ice
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of 3-Nitropyridin-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.
-
Addition of Starting Material: Carefully add 2-hydroxypyridine to the sulfuric acid while stirring. The mixture may warm up; ensure the addition is controlled to maintain a manageable temperature.
-
Nitration: Cool the mixture in an ice bath. Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise via a dropping funnel, ensuring the temperature of the reaction mixture is maintained at 60°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 60°C for 18 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The product, 3-nitropyridin-2-ol, will precipitate out of solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.
-
Drying: Dry the collected solid, 3-nitropyridin-2-ol, thoroughly before proceeding to the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 3-nitropyridin-2-ol.
-
Addition of Reagents: Add N,N-dimethylformamide (DMF) to the flask, followed by the slow and careful addition of thionyl chloride. The reaction is exothermic and will release gas, so ensure it is performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 3 hours.[1] A patent also describes a similar chlorination step using triphosgene at a lower temperature of 90-130°C, which results in a high yield of 93%.[2][3]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water.
-
Extraction: The product can be extracted from the aqueous mixture using an organic solvent such as ether.[2]
-
Purification: The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound. The final product can be further purified by recrystallization if necessary. A patent suggests wet distillation after neutralization with an alkali solution to obtain the final product.[2][3]
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Concentrated acids and thionyl chloride are highly corrosive and toxic. Handle with extreme care.
-
The reactions are exothermic and may produce harmful gases. Ensure proper temperature control and gas scrubbing if necessary.
This protocol provides a reliable method for the laboratory-scale synthesis of this compound. For larger scale production, further optimization of reaction conditions and purification methods may be required.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitropyridine is a highly reactive heterocyclic compound extensively utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 3-position. This electronic arrangement significantly facilitates the displacement of the chlorine atom at the 2-position through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity makes this compound a valuable synthon for the introduction of a wide array of functional groups, including amino, alkoxy, and thioether moieties, which are prevalent in numerous biologically active molecules.
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and it is significantly enhanced by the delocalization of the negative charge onto the nitro group.
These application notes provide a detailed overview of the SNAr reactions of this compound, including quantitative data for various nucleophiles, comprehensive experimental protocols, and visualizations of the reaction mechanism and experimental workflow.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Substituted Anilines | - | Ethylene Glycol | Reflux | 3h | 90-94%[1] |
| Morpholine | - | - | - | - | High |
| N-tert-butoxycarbonylpiperazine | Base | Organic Solvent | - | - | High |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Alkoxides | Sodium Alkoxide | Corresponding Alcohol | Reflux | - | Good |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Thiolate anions | - | - | Mild Conditions | - | Good |
Mandatory Visualization
Reaction Mechanism
Caption: General mechanism of the SNAr reaction of this compound.
Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Factors Influencing Reaction Outcome
Caption: Factors influencing the outcome of SNAr reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted anilino)-3-nitropyridines
This protocol is adapted from a procedure for the reaction of this compound with substituted anilines.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine, p-toluidine, aniline, p-chloroaniline)
-
Ethylene glycol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and the substituted aniline (1.1 equiv).
-
Add a sufficient amount of ethylene glycol to dissolve the reactants (approximately 0.2 M concentration).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(substituted anilino)-3-nitropyridine.
-
Characterize the final product by appropriate analytical methods (NMR, MS, etc.).
Protocol 2: Synthesis of 2-Alkoxy-3-nitropyridines
This protocol provides a general method for the synthesis of 2-alkoxy-3-nitropyridines from this compound.
Materials:
-
This compound
-
Corresponding alcohol (e.g., methanol, ethanol)
-
Sodium metal or sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., the corresponding alcohol or an inert solvent like THF)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation of Sodium Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equiv) in small pieces to the anhydrous alcohol (solvent) at 0 °C. Allow the sodium to react completely to form the sodium alkoxide solution. Alternatively, if using sodium hydride, add it portion-wise to the anhydrous alcohol at 0 °C.
-
To the freshly prepared sodium alkoxide solution, add a solution of this compound (1.0 equiv) in the corresponding anhydrous alcohol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully quench any unreacted sodium alkoxide by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-alkoxy-3-nitropyridine.
-
Characterize the product using analytical techniques such as NMR and MS.
Protocol 3: Synthesis of 2-(Arylthio)-3-nitropyridines
This protocol outlines a general procedure for the reaction of this compound with thiols.
Materials:
-
This compound
-
Aryl or alkyl thiol (e.g., thiophenol)
-
A suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equiv) and the anhydrous solvent.
-
Cool the solution in an ice bath and add the base (1.2 equiv) portion-wise. Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equiv) in the anhydrous solvent dropwise to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(aryl/alkylthio)-3-nitropyridine.
-
Confirm the structure of the product using analytical methods like NMR and MS.
Disclaimer
The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The user is solely responsible for all safety precautions.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules.[1]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Chloro-3-nitropyridine with various arylboronic acids. The resulting 2-aryl-3-nitropyridine derivatives are valuable intermediates and building blocks for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes this compound a challenging yet rewarding substrate for cross-coupling reactions. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the 2-aryl-3-nitropyridine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative yields for the Suzuki coupling reaction of this compound and analogous chloro-heterocycles with various arylboronic acids under optimized conditions. This data serves as a reference for expected outcomes.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 2,5-dimethoxyphenylene-1,4-diboronic acid | Pd(PPh₃)₄ (10) | - | NaHCO₃ | DME/H₂O | 150 (MW) | 0.25 | N/A | [2] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 | Analogous Reaction |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | Analogous Reaction |
| 4 | 2-Chloropyridine | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | 16 | 78 | Analogous Reaction |
| 5 | 2-Chloropyridine | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 88 | Analogous Reaction |
Yields for entries 2-5 are based on analogous reactions with 2-chloropyridine and are provided for estimation purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos), if required
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if applicable, in appropriate ratio to the catalyst), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified 2-aryl-3-nitropyridine product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Applications in Drug Development
Derivatives of 2-aryl-3-nitropyridine are of significant interest in drug discovery due to their diverse biological activities. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a nitro group can modulate the electronic properties of the molecule and provide a handle for further functionalization, such as reduction to an amino group, which can then be elaborated into a variety of other functionalities.
While specific signaling pathways for 2-aryl-3-nitropyridines are context-dependent on the nature of the aryl substituent and any subsequent modifications, nitropyridine-containing compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The nitropyridine motif has been incorporated into molecules designed to inhibit various kinases and other enzymes implicated in cancer progression.
-
Antimicrobial Agents: Certain nitropyridine derivatives have demonstrated activity against bacterial and fungal pathogens.
-
Central Nervous System (CNS) Disorders: The pyridine scaffold is a common feature in drugs targeting CNS receptors and enzymes.
The Suzuki coupling of this compound provides a convergent and efficient route to generate libraries of 2-aryl-3-nitropyridine analogs for screening and lead optimization in drug discovery programs. The ability to readily vary the arylboronic acid coupling partner allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.
References
Application Notes and Protocols for the Reduction of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-Chloro-3-nitropyridine to form 2-Chloro-3-aminopyridine is a critical transformation in synthetic organic chemistry. The resulting product, 2-Chloro-3-aminopyridine, is a valuable pyridine derivative and a key intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes.[1][2] It is notably used in the production of anti-ulcer medications like pirenzepine and certain anti-AIDS drugs.[1][2] The efficiency and selectivity of this reduction are paramount to ensure high yields and purity of the final amine product, which is essential for subsequent synthetic steps.
This document provides a detailed overview of common methods for this reduction, including comprehensive experimental protocols and a comparative data summary.
General Reaction Scheme
The fundamental chemical transformation is the reduction of the aromatic nitro group to a primary amine, as depicted below.
Caption: General reaction for the reduction of this compound.
Application Notes: Comparison of Reduction Methods
Several methods are available for the reduction of aromatic nitro groups. The choice of method often depends on factors such as substrate sensitivity, desired chemoselectivity, cost, and scalability.
-
Catalytic Hydrogenation: This is often a preferred method due to its clean nature, as the primary byproduct is water.[3] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are commonly employed.[4] A key advantage is the high efficiency and atom economy. However, a significant drawback can be the concurrent hydrodehalogenation, where the chlorine atom is undesirably removed from the pyridine ring. Platinum-based catalysts are known to suppress this side reaction compared to palladium.[5]
-
Metal-Acid Reductions: This classic approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[4][6]
-
Iron/Acetic Acid: The use of iron powder in acetic acid is a mild and cost-effective method for reducing nitro groups while preserving other reducible functionalities.[4][7][8] It is a robust and scalable option.
-
Tin(II) Chloride (SnCl₂): Stannous chloride is a widely used reagent that offers excellent chemoselectivity for nitro group reduction in the presence of other sensitive groups like halogens, nitriles, and esters.[4][9][10] The reaction is typically performed in an acidic solution, often with concentrated HCl in an alcohol solvent.[10]
-
-
Modern Metal-Free Reductions: Recent advancements have led to metal-free reduction methods. For instance, tetrahydroxydiboron [B₂(OH)₄] with 4,4'-bipyridine as an organocatalyst can achieve this reduction rapidly and with high chemoselectivity.[1][11] This method is particularly useful when metal contamination is a concern.
Data Summary
The following table summarizes various reported methods for the reduction of this compound to 2-Chloro-3-aminopyridine.
| Method | Reducing Agent / Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Metal-Free Reduction | Tetrahydroxydiboron / 4,4'-bipyridine | N/A | Room Temp. | 5 min | 90% | [1] |
| Catalytic Hydrogenation | Pd-Fe/TiO₂ / H₂ | N/A | N/A | N/A | N/A | [2] |
| Stannous Chloride Reduction | Tin(II) Chloride (SnCl₂) | Methanol | Reflux | 3 hours | 77-85% | [1] |
| Titanium Chloride Reduction | TiCl₄ / Mg | N/A | N/A | N/A | 98% | [12][13] |
| Iron/Acid Reduction | Iron (Fe) / Acetic Acid | Acetic Acid | N/A | N/A | N/A | [4][7][14] |
Note: "N/A" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is based on the common application of SnCl₂ for the chemoselective reduction of nitroarenes.[1][2][10][15]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 13. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 14. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 15. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-3-nitropyridine as a versatile building block in the preparation of key pharmaceutical intermediates. The protocols detailed below are based on established literature and offer a foundation for the successful application of this reagent in research and development settings.
Introduction
This compound is a highly valuable reagent in medicinal chemistry due to its reactive nature, which allows for diverse functionalization of the pyridine core. The electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). Additionally, the nitro group itself can be readily reduced to an amino group, providing a secondary site for chemical modification. These reactive handles make this compound a key starting material for the synthesis of a wide range of substituted pyridines, which are prevalent motifs in many pharmaceutical agents.
Key Synthetic Transformations and Applications
The primary applications of this compound in pharmaceutical synthesis revolve around three main types of reactions: Nucleophilic Aromatic Substitution, Reduction of the Nitro Group, and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of this compound is readily displaced by a variety of nucleophiles. This reaction is fundamental to introducing diverse functionalities and building molecular complexity.
General Reaction Scheme:
Caption: General mechanism of SNAr on this compound.
Applications in Pharmaceutical Synthesis:
A notable application of this reaction is in the synthesis of precursors for antiviral and anticancer drugs. For instance, the reaction with various anilines is a key step in building the core structure of certain kinase inhibitors.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Substituted Anilines | 2-Anilino-3-nitropyridine derivatives | Ethylene Glycol | - | Reflux | 3 | 90-94[1] |
| Ammonia | 2-Amino-6-chloro-3-nitropyridine* | Isopropanol | - | 20-30 | 24 | High |
| Primary Amines | 2-(Alkylamino)-5-nitropyridine derivatives | Isopropanol/Water | - | 80 | 2 | Good |
| Secondary Amines | 2-(Dialkylamino)-5-nitropyridine derivatives | Ethanol | Triethylamine | Reflux | 2-4 | Good |
*From 2,6-dichloro-3-nitropyridine **From 2-chloro-5-nitropyridine, analogous reactivity expected
Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives [1]
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 equiv) and the desired substituted aniline (1.0-1.2 equiv).
-
Solvent Addition: Add ethylene glycol to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the mixture to reflux and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-anilino-3-nitropyridine derivative.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a crucial step in many synthetic pathways, as it provides a handle for further functionalization, such as amide bond formation or diazotization reactions.
Caption: Workflow for the reduction of this compound.
Applications in Pharmaceutical Synthesis:
2-Chloro-3-aminopyridine is a key intermediate in the synthesis of the anti-HIV drug Nevirapine.[2][3] It is also a precursor for various other biologically active molecules.[1][4]
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SnCl2 | Refluxing Methanol | Reflux | 3 | 77-85[1] |
| TiCl4 / Mg | Anhydrous THF | 0 to RT | 1 | 98[5] |
| B2(OH)4 / 4,4'-bipyridine | - | - | < 5 min | 90[1] |
| Na2S | Water | - | - | High[6] |
Experimental Protocol: Reduction using TiCl4/Mg [5]
-
Preparation of Reducing Agent: In a nitrogen atmosphere, slowly add TiCl4 (0.18 equiv) to anhydrous tetrahydrofuran (THF) at 0°C with continuous stirring to form a yellow suspension. Add Mg powder (0.40 equiv) to the suspension and reflux for 3 hours to obtain a black suspension.
-
Reaction: Cool the black suspension to 0°C and add this compound (1.0 equiv) in batches.
-
Quenching: Stir the reaction mixture at room temperature for 1 hour. Add water and a 25% ammonia solution.
-
Extraction: Extract the mixture with diethyl ether.
-
Purification: Dry the combined organic phases over anhydrous MgSO4, filter, and evaporate the solvent to obtain 2-chloro-3-aminopyridine.
Suzuki-Miyaura Cross-Coupling
While challenging, the Suzuki-Miyaura coupling of 2-chloropyridine derivatives is a powerful method for forming C-C bonds, particularly for the synthesis of biaryl compounds. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
References
- 1. Page loading... [guidechem.com]
- 2. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. Page loading... [guidechem.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. CN102153509A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
Protocol for Sonogashira Coupling with 2-Chloro-3-nitropyridine
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and can often be carried out under mild conditions.
This application note provides a detailed protocol for the Sonogashira coupling of 2-chloro-3-nitropyridine with various terminal alkynes. The presence of the electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the chloro-substituent, making this a substrate of particular interest.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound is as follows:
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Anhydrous and deoxygenated reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C). The optimal temperature may depend on the reactivity of the specific alkyne and the catalyst system used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(alkynyl)-3-nitropyridine product.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of various aryl halides with terminal alkynes. While specific data for this compound is not extensively available in the literature, the following provides an expected trend based on the reactivity of similar substrates. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. However, the presence of a strong electron-withdrawing group, such as a nitro group, can enhance the reactivity of an aryl chloride.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 80-100 | Est. 70-85 |
| 2 |
Synthesis of Substituted 3-Aminopyridines: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of substituted 3-aminopyridines, versatile building blocks in drug discovery, starting from the readily available precursor, 2-chloro-3-nitropyridine. The protocols outlined below cover key synthetic transformations including nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.
Introduction
Substituted 3-aminopyridines are a class of compounds of significant interest in medicinal chemistry and drug development. They are integral components of various therapeutic agents, including those for treating neurological disorders and infectious diseases.[1] The synthetic pathway commencing with this compound offers a flexible and efficient route to a diverse range of 3-aminopyridine derivatives. This is primarily due to the electron-withdrawing nature of the nitro group, which activates the C2 position for nucleophilic aromatic substitution (SNAr), and the subsequent versatility of the amino and chloro functionalities for further chemical modifications.
Core Synthetic Strategy
The primary synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride at the C2 position of this compound with a variety of primary or secondary amines to yield 2-amino-3-nitropyridine intermediates.
-
Reduction of the Nitro Group: Conversion of the 3-nitro group to the corresponding 3-amino functionality.
Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, to introduce a wide array of substituents.
Data Presentation
The following tables summarize the yields for the key synthetic steps with various substrates and reaction conditions.
Table 1: Nucleophilic Aromatic Substitution of this compound with Various Amines
| Amine Nucleophile | Solvent | Conditions | Product | Yield (%) |
| Aniline | Ethylene Glycol | Heating | 2-Anilino-3-nitropyridine | 90-94[2] |
| Substituted Anilines (e.g., methoxy, fluoro, chloro) | Ethylene Glycol | Heating | Corresponding 2-(substituted anilino)-3-nitropyridines | 90-94[2] |
| Morpholine | - | Substitution Reaction | 4-(3-nitropyridin-2-yl)morpholine | - |
| Primary Amines | 1:1 Isopropanol/Water | 80 °C, 2 h | 2-(Alkylamino)-3-nitropyridine | Good |
| Various Amines | Anhydrous Ethanol | Reflux, 2-4 h | 2-(Amino)-3-nitropyridine | Good |
Table 2: Reduction of 2-Substituted-3-nitropyridines
| Substrate | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
| 2-Anilino-3-nitropyridine Derivatives | Stannous Chloride (SnCl₂) | Methanol | Reflux, 3 h | 2-Anilino-pyridin-3-amine Derivatives | 77-85[2] |
| This compound | Tetrahydroxydiboron | - | Metal-free, 5 min | 2-Chloro-3-aminopyridine | 90[2] |
| This compound | Cobalt Oxide Nanomaterials/Formic Acid | - | Hydrogenation | 2-Chloro-3-aminopyridine | 90[2] |
| 4-(3-nitropyridin-2-yl)morpholine | - | - | Reduction Reaction | 2-Morpholinopyridin-3-amine | - |
Table 3: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-aminopyridine
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |
| 2-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 °C | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 |
Experimental Protocols
Protocol 1: Synthesis of 2-Anilino-3-nitropyridine via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Ethylene glycol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and aniline (1.1 eq).
-
Add ethylene glycol to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture with stirring to 120-140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-anilino-3-nitropyridine.
Protocol 2: Reduction of 2-Anilino-3-nitropyridine to 2-Anilino-pyridin-3-amine using Stannous Chloride
This protocol details the reduction of the nitro group to an amine.
Materials:
-
2-Anilino-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 2-anilino-3-nitropyridine (1.0 eq) in ethanol or methanol (0.2 M), add stannous chloride dihydrate (4-5 eq).
-
Heat the reaction mixture to reflux with stirring for 3 hours.[2]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-anilino-pyridin-3-amine.
-
If necessary, purify the product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine with an Arylboronic Acid
This protocol provides a method for C-C bond formation at the 2-position of the pyridine ring.
Materials:
-
2-Chloro-3-aminopyridine
-
Arylboronic acid (e.g., 2-methoxyphenylboronic acid) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-3-aminopyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Pathways
References
Application Notes and Protocols for the Heck Coupling Reaction of 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck coupling reaction with 2-halopyridine substrates. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes. This method is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules, including substituted pyridines, which are prevalent scaffolds in pharmaceuticals.
Introduction to the Heck Coupling of 2-Halopyridines
The Heck reaction offers a versatile method for the vinylation of 2-halopyridines, leading to the formation of 2-vinylpyridine derivatives. These products serve as valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The reactivity of 2-halopyridines in the Heck reaction generally follows the order of I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond. Consequently, 2-chloropyridines are often the most challenging substrates due to the strength of the C-Cl bond, frequently requiring more active catalyst systems or harsher reaction conditions.
The reaction is catalyzed by a palladium complex, typically in the Pd(0) oxidation state, and requires a base to neutralize the hydrogen halide generated during the catalytic cycle. The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that can significantly influence the reaction's efficiency, selectivity, and substrate scope.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Heck reaction involves three primary steps: (1) oxidative addition of the 2-halopyridine to the Pd(0) complex, (2) migratory insertion of the olefin into the Pd-C bond, and (3) β-hydride elimination to release the product and regenerate the palladium catalyst.
Diagram: The Heck Coupling Catalytic Cycle
Caption: A simplified diagram of the Heck coupling catalytic cycle.
Summary of Reaction Conditions
The selection of appropriate reaction conditions is crucial for a successful Heck coupling reaction with 2-halopyridines. The following tables summarize common parameters.
Table 1: Catalyst and Ligand Selection
| Component | Examples | Typical Loading (mol%) | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 0.5 - 5 | Pd(OAc)₂ is a common and cost-effective choice that is reduced in situ to the active Pd(0) species. |
| Phosphine Ligands | PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAP | 1 - 10 | The choice of ligand can significantly impact catalyst stability and reactivity. Bulky, electron-rich phosphines are often effective for less reactive chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | 1 - 5 | NHC ligands are known for their high thermal stability and can be particularly effective for challenging substrates like 2-chloropyridines. |
Table 2: Base, Solvent, and Temperature
| Parameter | Common Choices | General Recommendations |
| Base | Organic: Et₃N, DIPEA, Proton SpongeInorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄ | An organic amine base like triethylamine is frequently used. Inorganic bases can also be effective, and their choice can influence the reaction outcome. |
| Solvent | Polar Aprotic: DMF, NMP, DMAc, Acetonitrile | Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the catalytic species. |
| Temperature | 80 - 140 °C | Elevated temperatures are typically required to drive the reaction to completion. Microwave irradiation can sometimes be used to shorten reaction times. |
Experimental Protocols
The following are generalized protocols for the Heck coupling of 2-halopyridines with common olefins. Note: These protocols should be considered as starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Heck Coupling of 2-Bromopyridine with Styrene
Materials:
-
2-Bromopyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add 2-bromopyridine (1.0 mmol, 1.0 eq) and anhydrous DMF (5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 eq) and triethylamine (1.5 mmol, 1.5 eq) to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-styrylpyridine.
Protocol 2: Heck Coupling of 2-Chloropyridine with Ethyl Acrylate
Materials:
-
2-Chloropyridine
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or an appropriate NHC ligand precursor
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane or DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.03 mmol, 3 mol%), the phosphine ligand or NHC precursor (e.g., 0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add 2-chloropyridine (1.0 mmol, 1.0 eq) and anhydrous dioxane or DMF (5 mL).
-
Add ethyl acrylate (1.5 mmol, 1.5 eq) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding ethyl cinnamate derivative.
Diagram: General Experimental Workflow
Caption: A typical workflow for a Heck coupling experiment.
Troubleshooting and Considerations
-
Low Conversion: For unreactive substrates like 2-chloropyridines, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. Increasing the reaction temperature or switching to a higher-boiling solvent may also improve yields.
-
Side Reactions: The formation of Heck byproducts, such as double bond isomers, can sometimes be observed. The choice of base and solvent can influence the regioselectivity of the olefin insertion and subsequent elimination steps.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensuring rigorously anhydrous and deoxygenated conditions is important for catalyst longevity and reproducibility.
-
Substrate Purity: The purity of the 2-halopyridine and olefin substrates is critical, as impurities can inhibit the catalyst.
By carefully selecting the reaction parameters and following the detailed protocols, researchers can effectively utilize the Heck coupling reaction for the synthesis of a diverse array of 2-vinylpyridine derivatives for applications in drug discovery and materials science.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a low yield or failing completely?
Answer:
Low yields or reaction failures in Suzuki couplings with 2-chloropyridines are common and typically stem from a few key factors. 2-Chloropyridines are known to be challenging substrates for several reasons:
-
High Bond Strength: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often requiring more forceful reaction conditions.[1][2]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst. This can inhibit or deactivate the catalyst, preventing it from participating in the catalytic cycle.[3][4][5]
-
Substrate Reactivity: Electron-deficient aromatic halides, like 2-chloropyridines, can be less reactive in the oxidative addition step.[5]
To troubleshoot, a systematic evaluation of your reaction components is crucial.
Question 2: My 2-chloropyridine starting material is largely unreacted. What can I do to improve the reaction?
Answer:
If you observe a significant amount of unreacted 2-chloropyridine, it is likely that the oxidative addition step is not proceeding efficiently. Here are several strategies to overcome this challenge:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for unreactive chlorides.[1][4] Highly active catalyst systems are often required.[2][3] Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[2]
-
Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are designed to be sterically demanding and electron-rich.[1][2][6] This facilitates the oxidative addition of the C-Cl bond and can prevent the formation of inactive palladium species.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and are highly effective at activating C-Cl bonds.[1][2][6] PEPPSI-IPr is a commercially available NHC-palladium precatalyst that has shown success.[6]
-
-
Increase the Reaction Temperature: Higher temperatures (typically in the range of 80-110 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2][3] Microwave irradiation can also be an effective method to rapidly heat the reaction and improve yields.[7]
-
Select an Appropriate Base: A strong base is often necessary for challenging couplings.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][2][3]
Question 3: I'm observing significant side products. How can I identify and minimize them?
Answer:
The two most common side reactions in Suzuki couplings with 2-chloropyridines are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom.[4] This is often promoted by the presence of aqueous bases and high temperatures.[3][5]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[4] This side reaction is often promoted by the presence of oxygen or Pd(II) species that are not efficiently reduced to the active Pd(0) state.[3][4]
-
Troubleshooting:
-
Ensure Thorough Degassing: The active Pd(0) catalyst is sensitive to oxidation.[1] It is critical to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][4] This can be achieved by bubbling an inert gas through the solvent or by using a freeze-pump-thaw technique.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or ensuring conditions are suitable for the complete reduction of a Pd(II) precatalyst can minimize homocoupling.[4]
-
-
Data Presentation: Optimizing Reaction Components
The choice of catalyst, ligand, base, and solvent are all critical for a successful Suzuki coupling with 2-chloropyridines. The following tables summarize yields obtained from screening various reaction components.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Yield (%) | Notes | Source(s) |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for some substrates. | [7] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [7] |
| Pd(OAc)₂ | SPhos / XPhos | High | Excellent for electron-deficient heteroaryl chlorides. | [3] |
| Pd(PEPPSI)-IPr | - | High | Highly active for C4-selective coupling of dichloropyridines. | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | High | A robust system for coupling aryl chlorides. | [3] |
Table 2: Effect of Base on Yield
| Base | Relative Yield (%) | Notes | Source(s) |
| Cs₂CO₃ | Superior | Often provides excellent results. | [5] |
| K₃PO₄ | Excellent | A strong, non-nucleophilic base that is frequently effective. | [1][2][3][5] |
| K₂CO₃ | Good | A common and effective base. | [3][5] |
| Na₂CO₃ | Moderate | Another common choice, though sometimes less effective than potassium bases. | [3] |
Table 3: Effect of Solvent on Yield
| Solvent | Yield (%) | Notes | Source(s) |
| 1,4-Dioxane | High | A common and effective solvent, often used with water. | [5] |
| Isopropanol | Moderate | Can be a suitable solvent. | [5] |
| THF | Lower | May result in lower yields compared to other solvents. | [5] |
| Toluene/Water | High | A common solvent system for Suzuki couplings. | [1] |
Experimental Protocols
This is a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine. It should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like Pd(PEPPSI)-IPr) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water (if using an aqueous system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative, the arylboronic acid, the base, the palladium catalyst, and the ligand (if using a separate ligand).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3][4] A positive pressure of inert gas should be maintained throughout the reaction.[1]
-
Solvent Addition: Add the degassed organic solvent (and degassed water if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[3][4][6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by a suitable method, such as column chromatography on silica gel.[4]
Visualizations
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly reactive towards nucleophiles?
A1: The high reactivity of this compound stems from the strong electron-withdrawing nature of the nitro group (-NO2) at the 3-position and the inherent electron deficiency of the pyridine ring.[1] This electronic arrangement makes the carbon atom at the 2-position, which is bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles. The substitution reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]
Q2: What are the most common nucleophiles used in substitution reactions with this compound?
A2: A wide range of nucleophiles can be used, with primary and secondary amines being particularly common for the synthesis of 2-aminopyridine derivatives.[3] Other nucleophiles include heterocyclic amides, alkoxides, and thiolates.[3][4] The choice of nucleophile will depend on the desired final product.
Q3: What is the general mechanism for the nucleophilic aromatic substitution of this compound?
A3: The reaction proceeds via a two-step addition-elimination mechanism (SNAr). First, the nucleophile attacks the electron-deficient carbon at the 2-position, leading to the formation of a negatively charged intermediate called a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitro group.[2][5] In the second step, the chloride ion is eliminated as the leaving group, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[5][6]
Q4: How does the position of the nitro group influence the reactivity?
A4: The position of the electron-withdrawing nitro group is crucial. For efficient activation of the leaving group, the nitro group must be positioned ortho or para to it.[2][5][7] In this compound, the nitro group is ortho to the chlorine atom, which strongly activates it for nucleophilic attack. This positioning allows for effective resonance stabilization of the Meisenheimer intermediate.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to initiate the reaction. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor solvent choice: The solvent may not be suitable for dissolving the reactants or stabilizing the intermediate. 4. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1. Increase nucleophilicity: If using an amine, consider adding a non-nucleophilic base to deprotonate it in situ. For other nucleophiles, ensure they are sufficiently activated. 2. Increase temperature: Gently heat the reaction mixture. Many SNAr reactions with 2-chloropyridines require elevated temperatures.[4] Monitor for decomposition. 3. Solvent optimization: Use a polar aprotic solvent like DMF, DMSO, or THF, which can help to dissolve the reactants and stabilize the charged intermediate.[4] 4. Monitor reaction progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid product degradation. |
| Formation of Multiple Products/Byproducts | 1. Side reactions of the nucleophile: The nucleophile may react with itself or the solvent. 2. Reaction at other positions: While less likely due to the strong activation at the 2-position, reaction at other positions can occur under certain conditions. 3. Ring-opening: With very strong bases like hydroxide, ring-opening of the pyridine can be a competing reaction.[8] | 1. Control stoichiometry: Use a precise stoichiometry of the nucleophile. 2. Optimize reaction conditions: Lowering the reaction temperature may increase selectivity. 3. Avoid overly harsh bases: If possible, use a milder base or a carbonate base to avoid undesired side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar: The product may be difficult to extract from a polar reaction solvent like DMF or DMSO. 2. Product co-elutes with starting material: The product and starting material may have similar polarities. | 1. Aqueous workup: After the reaction, dilute with water and extract with a suitable organic solvent. If the product is water-soluble, consider alternative purification methods like reverse-phase chromatography. 2. Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography to achieve better separation. |
Experimental Protocols
General Procedure for the Substitution of this compound with an Amine
This is a generalized procedure and may require optimization for specific amines.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., anhydrous DMF, DMSO, or THF).
-
Addition of Reagents: Add the amine (1.0-1.2 eq.) to the solution. If the amine salt is used or if the amine is a weak nucleophile, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Reported Yields for the Substitution of this compound with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | Ethylene Glycol | Reflux | Not Specified | 90-94 | [3] |
| Heterocyclic Amides | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Diethyl Malonate | Anhydrous THF | Not Specified | Not Specified | Moderate to Good | [4] |
Note: The data presented is compiled from various sources and specific reaction conditions may vary.
Visualizations
Reaction Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-3-nitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitropyridine. The following information is designed to help you identify common byproducts, troubleshoot reactions, and implement effective experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing this compound?
A1: When synthesizing this compound, particularly through the chlorination of 3-nitropyridine, the most common byproduct is the isomeric 2-chloro-5-nitropyridine. The ratio of these isomers can be significantly influenced by the reaction conditions. In some reported syntheses using phosphorus oxychloride, the ratio of the desired this compound to the byproduct 2-chloro-5-nitropyridine can be as low as 73:27.[1]
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine. What are the likely impurities I should look for?
A2: In SNAr reactions with amines, the most common impurities are:
-
Unreacted this compound: This indicates an incomplete reaction.
-
2-Hydroxy-3-nitropyridine: This can form if there is water present in the reaction mixture, leading to hydrolysis of the starting material.
-
Byproducts from nitro group reduction: Depending on the reducing potential of the reaction components and conditions, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities. For instance, some reductions can yield 2-chloro-3-aminopyridine.[2]
Q3: My SNAr reaction is sluggish and giving low yield. What can I do?
A3: Low reactivity in SNAr reactions with this compound can be due to several factors. Consider the following troubleshooting steps:
-
Increase the reaction temperature: Many SNAr reactions require heating to proceed at a reasonable rate.
-
Use a stronger base: If your nucleophile is a neutral amine or alcohol, the addition of a non-nucleophilic base can help deprotonate it, increasing its nucleophilicity.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
Q4: My reaction mixture is turning dark, and I see multiple spots on my TLC. What is happening?
A4: A dark reaction mixture and the formation of multiple, often inseparable, products can indicate decomposition of the starting material or product. This is often caused by excessively high reaction temperatures or the use of a base that is too strong. Try running the reaction at a lower temperature or using a milder base (e.g., K₂CO₃ instead of NaH).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Presence of Isomeric Impurities in Starting Material | Synthesis of this compound often co-produces 2-chloro-5-nitropyridine. | Purify the starting material by recrystallization or column chromatography before use. Confirm purity by GC-MS or NMR. |
| Low or No Conversion in SNAr Reaction | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent. | 1. Add a non-nucleophilic base to deprotonate the nucleophile.2. Gradually increase the reaction temperature while monitoring for decomposition.3. Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of 2-Hydroxy-3-nitropyridine | Presence of water in the reaction. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unwanted Reduction of the Nitro Group | 1. Use of a reducing nucleophile (e.g., some sulfur nucleophiles).2. Reaction conditions promoting reduction. | 1. Choose a different nucleophile if possible.2. Avoid harsh reaction conditions and prolonged heating. Consider using a milder base. |
| Multiple Unidentified Byproducts | Decomposition of starting material or product due to high temperature or strong base. | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃, Cs₂CO₃). Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. |
Quantitative Data on Byproduct Formation
The following table summarizes available quantitative data on byproduct formation in reactions involving this compound.
| Reaction | Desired Product | Byproduct(s) | Product:Byproduct Ratio | Reference |
| Chlorination of 3-nitropyridine with POCl₃ | 2-Chloro-5-nitropyridine | This compound | 27:73 | [1] |
| Preparation of 2-chloro-3-aminopyridine from 2-pyridone | This compound | Minimal byproducts reported | Yield: 93%, Purity: 98.6% | [3] |
| Amination of this compound with substituted anilines | 2-Anilino-3-nitropyridine derivatives | Not specified | Yields: 90-94% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-aminopyridine from this compound
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of stannous chloride in concentrated hydrochloric acid to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Hydrazinyl-3-nitropyridine from this compound
This protocol details a nucleophilic aromatic substitution with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a reaction kettle, uniformly mix 148g of 2,3-dichloropyridine and 4500g of N,N-dimethylformamide. Note: This is an analogous procedure, for this compound, an equimolar amount should be used.
-
Add 110g of 80% hydrazine hydrate.
-
Replace the air in the kettle with nitrogen three times.
-
Raise the temperature to 130°C and carry out the reflux reaction for 10 hours under the condition of heat preservation.
-
After the reaction is finished, cool the temperature to 25°C for crystallization.
-
Transfer the materials to a centrifuge for centrifugation.
-
Wash the centrifuged solid with water.
-
Dry the solid in a bipyramid dryer (-0.09MPa, 60°C) to obtain the product.[5]
Visualizations
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction involving this compound.
Caption: A logical flowchart for troubleshooting low-yield reactions with this compound.
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3-nitropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3-nitropyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound derivatives?
A1: The two primary and most effective methods for the purification of crude this compound and its derivatives are silica gel column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from significant impurities, while recrystallization is a powerful technique for achieving high purity in the final product.[1] An alkaline wash of the crude product solution may also be employed to remove certain impurities before final purification.[2]
Q2: What are the typical impurities found in crude this compound?
A2: Impurities can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Potential impurities may include unreacted starting materials (e.g., 3-nitropyridin-2-ol), regioisomers (e.g., 2-Chloro-5-nitropyridine), chlorinated byproducts, and residual solvents from the reaction.[1][3]
Q3: What is the typical appearance and solubility of pure this compound?
A3: Pure this compound is typically a yellow or light-yellow crystalline solid or powder.[4][5] It is sparingly soluble in water but shows good solubility in many organic solvents, including ethyl acetate and toluene.[2][6]
Q4: Which analytical techniques are recommended for assessing the purity of this compound derivatives?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess purity.[1] TLC is a rapid and effective method for monitoring reaction progress and guiding separation during column chromatography.[1] HPLC provides a more accurate quantitative measure of purity.[1][7] Gas Chromatography (GC) can also be utilized.
Q5: Can the basicity of the pyridine ring affect purification on silica gel?
A5: Yes, the slightly basic nature of the pyridine ring can sometimes lead to interactions with the acidic silica gel, causing issues like product streaking or irreversible adsorption. If this is observed, consider deactivating the silica gel with a small amount of triethylamine mixed in the eluent or using a less acidic stationary phase like alumina.[1]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots on TLC | Incorrect solvent system (eluent) polarity. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point is a mixture of hexane and ethyl acetate. |
| Low Yield After Column Chromatography | - Product streaking or irreversible adsorption on silica.[1]- Sample was loaded in too much solvent.[8] | - Consider deactivating the silica gel with triethylamine or using alumina.[1]- Load the sample in a minimal amount of solvent or use the dry loading method.[1][8] |
| Colored Impurities Co-elute with Product | The impurity has a similar polarity to the product. | - Try a different solvent system or a different stationary phase (e.g., alumina).- Follow up with recrystallization to remove the residual colored impurities.[1] |
| Compound Crashes Out on the Column | The compound has low solubility in the eluent. | Choose a solvent system in which the compound is more soluble, while still allowing for good separation. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve in Hot Solvent | Incorrect solvent choice. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, ethyl acetate has been successfully used.[6] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- The solution is cooling too quickly. | - Evaporate some of the solvent to increase the concentration.- Cool the solution slowly. If needed, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oily Precipitate Forms Instead of Crystals | - The compound's melting point is lower than the boiling point of the solvent.- The compound is impure ("oiling out"). | - Use a lower-boiling point solvent.- Purify the crude material first by column chromatography to remove impurities that inhibit crystallization. |
| Low Recovery of Material | - Too much solvent was used.- The crystals were filtered before crystallization was complete. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. |
Quantitative Data Summary
The following table summarizes reported yields and purity for this compound and its derivatives from various synthetic and purification procedures.
| Compound | Purification Method(s) | Purity | Yield | Reference |
| This compound | Recrystallization from ethyl acetate | High (crystal structure obtained) | N/A | [6] |
| 2-Chloro-6-methoxy-3-nitropyridine | Alkaline wash, solvent precipitation (Toluene/Heptane) | 99-100% | 92% | [2] |
| 2-Chloro-3-aminopyridine (from this compound) | Not specified | 99.1% | 98% | [9] |
| 2-anilino-3-nitropyridine derivatives | Not specified (crude product from reaction) | N/A | 90-94% | [3] |
| This compound | Silica gel column chromatography | N/A | 58% | [4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying this compound derivatives.
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal system will show good separation between the desired product (Rf ≈ 0.2-0.3) and its impurities.
-
Column Preparation:
-
Plug the bottom of a glass column with cotton or glass wool.[10]
-
Add a small layer of sand.[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[10]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica and remove air bubbles.[10]
-
Add another thin layer of sand on top of the packed silica gel.[10]
-
-
Sample Loading (Dry Loading Method):
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds (gradient elution).[10]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound using ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The solution should become cloudy as crystals begin to form. For maximum recovery, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualized Workflows
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Chloro-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
improving regioselectivity in reactions with 2-Chloro-3-nitropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitropyridine. The focus is on improving regioselectivity and overcoming common challenges in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound reactive towards nucleophiles?
A1: The reactivity of this compound is primarily due to strong electronic factors. The pyridine nitrogen and the potent electron-withdrawing nitro group (-NO2) at the C3 position significantly decrease the electron density of the aromatic ring. This "electron deficiency" makes the ring susceptible to attack by nucleophiles. The nitro group, being ortho to the chlorine atom, activates the C2 position for nucleophilic aromatic substitution (SNAr).[1][2]
Q2: What is the expected regioselectivity for nucleophilic attack on this compound?
A2: Nucleophilic substitution predominantly occurs at the C2 position, displacing the chloride leaving group. The nitro group at C3 and the pyridine nitrogen at position 1 activate the C2 position more effectively than other positions on the ring. The inductive effect of the nitro group makes the C2 carbon highly electron-deficient and thus prone to nucleophilic attack.[1][2] In some cases, with specific nucleophiles like thiolates, the nitro group itself can be substituted.[3][4]
Q3: Can steric hindrance from the C3-nitro group prevent substitution at the C2 position?
A3: While the C3-nitro group is adjacent to the reaction center, its steric hindrance is often not sufficient to prevent attack at the C2 position. The nitro group lies mostly in the plane of the pyridine ring and does not significantly obstruct the trajectory of the incoming nucleophile, which attacks the π* orbitals above and below the ring plane.[1] However, for very bulky nucleophiles, steric effects can become more significant and may slow the reaction rate.[2][5][6]
Q4: What are the most common solvents used for SNAr reactions with this substrate?
A4: Polar aprotic solvents are generally the first choice for SNAr reactions as they can solvate the transition state and increase reaction rates.[7][8] Common examples include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN). However, many reactions can also proceed in other solvents like ethers (THF, 2-MeTHF) or even alcohols, though alcohols can sometimes act as competing nucleophiles.[8]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Reagent Reactivity | The nucleophile may not be strong enough, or the reaction conditions are not sufficiently activating.[7] |
| 1. Increase Temperature: Elevating the reaction temperature provides the necessary activation energy. Monitor for potential decomposition.[7] | |
| 2. Use a Stronger Base: If the nucleophile is an amine or alcohol, using a non-nucleophilic base (e.g., NaH, K2CO3) can generate the more reactive anionic form in situ. | |
| 3. Change the Solvent: Switch to a polar aprotic solvent like DMF or NMP to better solvate the transition state and accelerate the reaction.[7][8] | |
| Poor Leaving Group | While chloride is a good leaving group in activated systems, its departure can be rate-limiting. |
| 1. Catalysis: For certain transformations, transition metal catalysis can be employed to facilitate the reaction under milder conditions.[9] | |
| Steric Hindrance | The nucleophile is too bulky, preventing an effective approach to the C2 carbon.[6][7] |
| 1. Add a Catalyst: A nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can form a highly reactive intermediate that is more susceptible to attack, even by hindered nucleophiles.[7] | |
| 2. Reduce Steric Bulk: If possible, use a less sterically hindered variant of the nucleophile. |
Problem: Poor Regioselectivity / Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Ambident Nucleophile | The nucleophile has more than one reactive site, leading to different products. |
| 1. Use Protecting Groups: Temporarily block the undesired reactive site on the nucleophile with a suitable protecting group. | |
| 2. Control Reaction Temperature: Lowering the temperature often favors the kinetically controlled product, which may be the desired regioisomer. | |
| Competing Reaction Sites | In some substituted 2-chloro-3-nitropyridines, other positions may become activated. For example, in 2,6-dichloro-3-nitropyridine, both C2 and C6 are activated. |
| 1. Exploit Electronic Differences: The C2 position is ortho to the nitro group and benefits from a strong inductive withdrawing effect, making it more electron-deficient. This is often the kinetically favored site of attack.[1][2] | |
| 2. Exploit Steric Differences: The C6 position is generally less sterically hindered than the C2 position (adjacent to the nitro group). Using a bulkier nucleophile may favor substitution at the less hindered site.[2] | |
| Thermodynamic vs. Kinetic Control | The initially formed (kinetic) product may rearrange to a more stable (thermodynamic) product under the reaction conditions. |
| 1. Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures favor the kinetic product. Longer times and higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product. |
Visualizing Reaction Control and Workflows
The regioselectivity of SNAr reactions on substituted pyridines is a balance of several key factors.
Caption: Factors influencing regioselectivity and reaction rate.
The general workflow for performing a nucleophilic aromatic substitution involves careful setup, reaction monitoring, and purification.
Caption: General workflow for a selective SNAr amination reaction.
The SNAr mechanism proceeds through a stabilized intermediate known as a Meisenheimer complex.
Caption: Simplified SNAr reaction pathway via a Meisenheimer complex.
Experimental Protocols
Protocol: Synthesis of 2-(Anilino)-3-nitropyridine
This protocol describes a general procedure for the nucleophilic substitution of the chlorine atom in this compound with an aniline derivative.[10]
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, 4-methoxyaniline)
-
Ethylene glycol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, hexane, water, brine
-
Sodium sulfate (or magnesium sulfate) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add ethylene glycol as the solvent (approx. 5-10 mL per gram of starting material). Add the substituted aniline (1.0 - 1.2 eq).
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual ethylene glycol and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-(anilino)-3-nitropyridine product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
This protocol serves as a general guideline and may require optimization for specific aniline nucleophiles, including adjustments to temperature, reaction time, and purification methods.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 2-chloro-3-nitropyridine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?
A1: this compound presents a dual challenge for palladium-catalyzed cross-coupling reactions. Firstly, the carbon-chlorine (C-Cl) bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Secondly, the pyridine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst, forming inactive complexes and inhibiting its catalytic activity.[2] This is often referred to as the "2-pyridyl problem".[2] The presence of a strong electron-withdrawing nitro group at the 3-position further modifies the electronic properties of the pyridine ring.
Q2: What are the most common side reactions when using this compound, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:
-
Protodeboronation (in Suzuki-Miyaura coupling): This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a proton from the solvent or trace water.[3] To minimize this, use anhydrous solvents, consider using more stable boronic esters (e.g., pinacol esters), or employ a milder base.[3]
-
Dehalogenation: The starting this compound is reduced, replacing the chlorine atom with hydrogen. This can occur if there are hydride sources in the reaction mixture.[3] To prevent this, ensure the reaction is conducted under a strictly inert atmosphere and choose a solvent less likely to act as a hydride donor.[3]
-
Homocoupling: The boronic acid (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) couples with itself. This can be promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is incomplete.[3] Thoroughly degassing all reagents and solvents and using a direct Pd(0) source or an efficient precatalyst system can mitigate homocoupling.[3]
Q3: Which type of palladium catalyst is generally most effective for coupling with this compound?
A3: Due to the low reactivity of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] More active and specialized catalyst systems are typically required.[1] Highly recommended are systems based on:
-
Bulky, electron-rich phosphine ligands: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are very effective.[2] Their steric bulk helps to prevent catalyst inhibition by the pyridine nitrogen, and their electron-rich nature promotes the difficult oxidative addition step.[2]
-
N-Heterocyclic Carbene (NHC) ligands: NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes.[4] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, such as PEPPSI-IPr, are excellent choices for challenging substrates.[5]
Q4: How does the choice of base impact the reaction outcome?
A4: The base plays a crucial role and its selection can significantly affect the yield. In Suzuki-Miyaura coupling , the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] For Buchwald-Hartwig amination , a strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[7]
Given the challenging nature of the substrate, it is advisable to screen a few bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for Suzuki-Miyaura couplings.[1] For Buchwald-Hartwig reactions, strong bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]
Q5: What are the recommended solvents for cross-coupling with this compound?
A5: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred. Common choices include:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
For Suzuki-Miyaura reactions, a mixture of an organic solvent with a small amount of water (e.g., dioxane/water) can be beneficial as it often aids in dissolving the base and facilitating the formation of the active boronate species.[1] However, for substrates prone to protodeboronation, anhydrous conditions are recommended.[3]
Troubleshooting Guides
Issue: Low to No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Switch to a more active catalyst system, such as a Buchwald G3 precatalyst (e.g., XPhos Pd G3) or an NHC-based catalyst (e.g., PEPPSI-IPr).[3][5]• Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).• Ensure your palladium source and ligand are of high purity and have not degraded. |
| Catalyst Inhibition | • Employ bulky, electron-rich ligands like SPhos or XPhos to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[2] |
| Ineffective Base | • Screen a panel of bases. For Suzuki-Miyaura, try K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] For Buchwald-Hartwig, consider NaOt-Bu or LHMDS.[8]• Ensure the base is finely powdered and dry. |
| Suboptimal Solvent | • Ensure your solvent is anhydrous and has been properly degassed.• For Suzuki-Miyaura reactions, if using an inorganic base, a small amount of water may improve solubility and reaction rate, but be mindful of potential protodeboronation.[1] |
| Insufficient Temperature | • Gradually increase the reaction temperature in 10-20 °C increments. Chloropyridines often require higher temperatures (80-120 °C) to facilitate oxidative addition.[10] |
| Oxygen Sensitivity | • The active Pd(0) catalyst is sensitive to oxidation. Ensure all solvents and the reaction vessel have been thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] |
Issue: Significant Formation of Byproducts
| Byproduct Observed | Identification | Possible Cause | Solution |
| Protodeboronation Product | Mass Spectrometry (MS) or NMR | Excess water or protic impurities cleaving the C-B bond.[3] | • Use anhydrous solvents and reagents.• Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[3]• Use a milder or less nucleophilic base. |
| Dehalogenated Starting Material | MS or NMR | Reaction of the palladium catalyst with hydride sources (e.g., solvent, base).[3] | • Ensure a strictly inert atmosphere.• Select a solvent less prone to acting as a hydride source. |
| Homocoupling Product | MS or NMR | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[3] | • Thoroughly degas all solvents and reagents.• Use a Pd(0) source (e.g., Pd₂(dba)₃) directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[3] |
Data Presentation
The following tables summarize typical conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. This data serves as a strong starting point for reaction optimization.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Chloropyridine Analogs
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Data is based on the coupling of 2-chloropyridine-3-boronic acid with phenylboronic acid and serves as a representative guide.[5]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Amine Type | Temp. (°C) |
| Pd₂(dba)₃ | SPhos | NaOt-Bu | Toluene | Primary/Secondary Alkyl | 80-110 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | Primary/Secondary Aryl | 100-120 |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | Primary Amines | 65-80 |
| PEPPSI™-IPr | IPr | K₃PO₄ | t-BuOH | Secondary Amines | 80-100 |
This table provides general starting conditions for the amination of challenging aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add degassed, anhydrous 1,4-dioxane via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically within 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried reaction vessel containing a magnetic stir bar.
-
If the amine is a solid, add it to the vessel. Seal the vessel, remove from the glovebox, and place under a positive pressure of inert gas.
-
Add Pd₂(dba)₃ and SPhos, followed by anhydrous, degassed toluene.
-
If the amine is a liquid, add it via syringe at this stage.
-
Add this compound as a solid or as a solution in a small amount of anhydrous toluene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for successful cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Homocoupling in 2-Halopyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 2-halopyridine substrates.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Couplings
Question: My Suzuki-Miyaura reaction with a 2-halopyridine is producing a significant amount of the boronic acid homocoupled byproduct. What are the primary causes and how can I minimize it?
Answer:
Homocoupling of the boronic acid reagent is a common side reaction that reduces the yield of your desired biaryl product and complicates purification.[1] The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.[1][3] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the boronic acid, which generates Pd(0) at the expense of your starting material.[1][4]
Solutions:
-
Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction.[1]
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding other reagents.[1][3]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent to effectively remove dissolved oxygen.[1]
-
Ensure the reaction vessel is evacuated and backfilled with an inert gas multiple times.[5]
-
-
Catalyst Selection:
-
Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass the initial reduction step that often leads to homocoupling.[1][3]
-
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can facilitate the reduction to Pd(0) without consuming the boronic acid.[3][6]
-
-
Ligand Choice:
-
Reagent Addition:
-
Consider the slow addition of the boronic acid or its ester via a syringe pump. This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1]
-
Issue 2: Formation of Alkyne Dimer (Glaser Coupling) in Sonogashira Couplings
Question: My Sonogashira coupling of a 2-halopyridine with a terminal alkyne is yielding a significant amount of the alkyne homocoupled dimer. How can I prevent this?
Answer:
The homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[7][8][9] The primary causes are the presence of oxygen and the copper(I) co-catalyst itself, which catalyzes this undesired reaction.[8][10]
Solutions:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[7] Rigorous degassing of all solvents and reagents, and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial.[7]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[8][9] Many efficient copper-free Sonogashira protocols have been developed.[8]
-
Reduce Copper Loading: If copper is necessary for reactivity, use the minimum effective amount of the copper(I) source (e.g., CuI). High concentrations of the copper co-catalyst can accelerate homocoupling.[7]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling.[7][8]
-
Use of a Diluted Hydrogen Atmosphere: In some cases, performing the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically diminish alkyne homocoupling.[11]
Issue 3: Homocoupling of the 2-Halopyridine Substrate
Question: I am observing the formation of a 2,2'-bipyridine byproduct from the homocoupling of my 2-halopyridine starting material. What causes this and how can it be avoided?
Answer:
Reductive homocoupling of the 2-halopyridine can occur, especially with more reactive halides like iodides and bromides. This side reaction can be catalyzed by the palladium or nickel catalyst, particularly at higher temperatures or with certain reducing agents present.
Solutions:
-
Optimize Ligand and Base: The choice of ligand and base can influence the rate of the desired cross-coupling versus the homocoupling of the aryl halide. Screening different combinations can help identify conditions that favor the intended reaction.
-
Control Reaction Temperature: Excessively high temperatures can sometimes promote the homocoupling of the 2-halopyridine.[7] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of Additives: In some nickel-catalyzed systems for preparing symmetrical 2,2'-bipyridines, the use of zinc as a reducing agent and the in-situ formation of a zinc complex with the bipyridine product can prevent catalyst inhibition by the product and control the reaction.[12]
Frequently Asked Questions (FAQs)
Q1: Why are 2-halopyridines particularly challenging substrates in cross-coupling reactions?
A1: 2-Halopyridines are considered difficult substrates primarily due to the proximity of the basic nitrogen atom to the reaction center. This nitrogen can coordinate to the palladium catalyst, forming inactive or less active species, thereby inhibiting the catalytic cycle.[5][13][14] This is often referred to as catalyst poisoning.
Q2: Which halide (Cl, Br, I) on the 2-pyridyl ring is most prone to homocoupling?
A2: While homocoupling can occur with any halide, the reactivity order in oxidative addition is generally I > Br > Cl.[7] This means that 2-iodopyridines and 2-bromopyridines are more reactive and thus can be more susceptible to side reactions like homocoupling under non-optimized conditions. 2-Chloropyridines are less reactive, requiring more active catalysts and higher temperatures, which can also lead to side reactions if not carefully controlled.[5][15]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Yes, the base plays a crucial role and can significantly impact the reaction outcome.[3][5] A very strong or poorly soluble base can sometimes exacerbate side reactions.[1] It is often necessary to screen a range of bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃, to find the optimal conditions for a specific substrate combination.[3][13]
Q4: What are the visual indicators of a failed reaction or significant side reactions?
A4: A key visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black.[7][14] This indicates that the Pd(0) catalyst has agglomerated and is no longer active in the catalytic cycle. A reaction mixture that fails to change color or stalls after initial product formation can also indicate catalyst deactivation.[14]
Data Summary
The following tables provide a summary of key parameters and their effects on minimizing homocoupling in different cross-coupling reactions of 2-halopyridines.
Table 1: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions
| Parameter | Recommended Action to Decrease Homocoupling | Rationale |
| Atmosphere | Rigorously degas solvents and maintain an inert (Ar or N₂) atmosphere.[1] | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[1][3] | Avoids the initial homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[1] |
| If using Pd(II), add a mild reducing agent (e.g., potassium formate).[3][6] | Facilitates the reduction of Pd(II) to active Pd(0) without consuming the boronic acid.[3][6] | |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[1] | Accelerates the desired cross-coupling, making it kinetically favored over homocoupling.[1] |
| Boronic Acid Derivative | Consider using more stable pinacol or MIDA boronate esters.[1][5] | These can exhibit different reactivity and stability, sometimes reducing side reactions.[1] |
| Reagent Addition | Slow addition of the boronic acid/ester via syringe pump.[1] | Maintains a low concentration of the boronic acid, suppressing the bimolecular homocoupling reaction.[1] |
Table 2: Troubleshooting Homocoupling in Sonogashira Reactions
| Parameter | Recommended Action to Decrease Homocoupling | Rationale |
| Atmosphere | Rigorously degas solvents and maintain a strict inert (Ar or N₂) atmosphere.[7] | Oxygen is a key promoter of the alkyne homocoupling (Glaser coupling).[7] |
| Copper Co-catalyst | Use copper-free conditions.[8][9] | Completely avoids the primary catalytic pathway for Glaser coupling.[8][9] |
| Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount.[7] | High concentrations of copper accelerate the homocoupling side reaction.[7] | |
| Reagent Addition | Slow addition of the terminal alkyne via syringe pump.[7][8] | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.[7][8] |
| Alternative Conditions | Use a diluted hydrogen atmosphere (with Ar or N₂).[11] | Has been shown to significantly reduce the formation of the homocoupled alkyne dimer.[11] |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine with Minimized Homocoupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-chloropyridine, incorporating strategies to minimize homocoupling.
Reagents and Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-chloropyridine, arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Copper-Free Sonogashira Coupling of a 2-Bromopyridine
This protocol provides a general method for a copper-free Sonogashira reaction to prevent alkyne homocoupling.
Reagents and Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reagent Preparation: Ensure all solvents are anhydrous and have been rigorously degassed.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-bromopyridine, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent.[8]
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture, concentrate it, and purify the crude product, for example, by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for preventing homocoupling in 2-halopyridine cross-coupling reactions.
Caption: The role of Pd(II) in homocoupling and preventative strategies.
Caption: A workflow for troubleshooting low yields in 2-halopyridine cross-couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 2-Chloropyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2-chloropyridines, with a specific focus on the critical impact of base selection.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a consistently low yield?
Answer: Low yields with 2-chloropyridines are a common challenge and can stem from several factors.[1] 2-Chloropyridines are notably less reactive than their 2-bromo or 2-iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which complicates the oxidative addition step in the catalytic cycle.[2][3] Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4] The use of bulky, electron-rich ligands can sterically shield the palladium center to mitigate this effect.[1][4]
-
Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] An inappropriate or weak base can lead to a sluggish or incomplete reaction. For challenging couplings like those with 2-chloropyridines, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[1]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst/ligand system play a critical role. Higher temperatures may be required to overcome the activation energy for the C-Cl bond.[1][4]
Question 2: I am observing significant side products, such as protodeboronation and homocoupling. How can I minimize these?
Answer: The formation of side products is a frequent issue that can be addressed by carefully tuning the reaction conditions, especially the choice of base.
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, often promoted by the presence of aqueous bases.[1][4] To minimize this:
-
Use anhydrous solvents and reagents.[3]
-
Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1]
-
Screen different bases. Potassium phosphate (K₃PO₄) can be less prone to causing protodeboronation compared to some other strong bases.[3]
-
-
Homocoupling: This involves the self-coupling of the boronic acid and is often promoted by the presence of oxygen or Pd(II) species.[1] To reduce homocoupling:
Question 3: My 2-chloropyridine starting material remains largely unreacted. What specific adjustments can I make?
Answer: The low reactivity of 2-chloropyridines often requires highly active catalyst systems and optimized conditions.[1] Consider the following:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1][2]
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can facilitate the challenging oxidative addition of the C-Cl bond.[2][4]
-
Screen Different Bases: If using a milder base like K₂CO₃, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate and yield.[1][2]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my 2-chloropyridine Suzuki coupling?
The choice of base is critical and often substrate-dependent.[4] The base activates the boronic acid for the transmetalation step.[1] For less reactive 2-chloropyridines, a systematic screening of bases is recommended.[1] Generally, stronger inorganic bases are preferred. K₃PO₄ is frequently a good starting point for challenging couplings.[1][3]
Q2: What is the role of water when using inorganic bases like K₂CO₃ or K₃PO₄?
Many Suzuki coupling procedures use a biphasic solvent system (e.g., toluene/water, dioxane/water).[5] Water helps to dissolve the inorganic base, facilitating the reaction. However, the presence of water can also promote protodeboronation.[3] The amount of water should be carefully optimized. In some cases, anhydrous conditions are preferable.[3]
Q3: Can organic bases be used for 2-chloropyridine Suzuki couplings?
While inorganic bases are more common, organic bases can be used, particularly if the substrates are sensitive to strong inorganic bases.[6][7] However, for the challenging coupling of 2-chloropyridines, they are generally less effective than inorganic bases like carbonates and phosphates.[7]
Q4: Is it necessary to run the reaction under an inert atmosphere?
Yes, it is strongly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and the formation of homocoupling byproducts.[1][3] It is crucial to degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1][5]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield with Chloro-heterocycles
| Base | Typical Solvent(s) | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently used for challenging couplings with heteroaryl chlorides.[1] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[1] |
| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice.[1] |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive.[1] |
| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive.[1] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1]
Table 2: Comparison of Catalyst Systems for 2-Chloropyridine Suzuki Coupling
| Palladium Source | Ligand | Typical Loading | Key Advantages |
| Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; the bulky ligand prevents catalyst deactivation.[1] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[1] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid using K₃PO₄
This protocol is a generalized procedure and should be optimized for specific substrates.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[5][8]
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[1][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][8]
Protocol 2: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine using K₂CO₃
This protocol is adapted for microwave-assisted synthesis, which can significantly reduce reaction times.[9]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Phenylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane/H₂O (4 mL / 2 mL, degassed)
Procedure:
-
Reaction Setup: In a microwave reaction vial, dissolve the 2,4-dichloropyrimidine in the 1,4-dioxane/H₂O mixture.
-
Reagent Addition: Add the K₂CO₃, phenylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the vial and purge with argon.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 100 °C for 20 minutes with stirring.[9]
-
Workup and Analysis: Cool the reaction mixture and analyze the yield by LC-MS or proceed with a standard aqueous workup and purification.[9]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Decision tree for selecting an appropriate base.
References
Technical Support Center: Overcoming Catalyst Inhibition by Pyridine Nitrogen
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst inhibition by the nitrogen atom in pyridine-containing substrates during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my cross-coupling reactions with pyridine-containing substrates show low to no conversion?
A1: The primary reason for low or no conversion in cross-coupling reactions involving pyridine substrates is catalyst inhibition or deactivation caused by the pyridine nitrogen.[1][2] The lone pair of electrons on the Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the transition metal center (commonly palladium) of the catalyst.[1][3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is a well-documented issue often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen atom.[1][4]
Q2: What are the observable symptoms of catalyst inhibition by pyridine nitrogen in my reaction?
A2: Besides low or no product yield, several other symptoms may indicate catalyst inhibition:
-
Reaction stalling: The reaction may start but then stop before completion, as observed by in-situ monitoring techniques like NMR or LC-MS.
-
Formation of palladium black: A slow catalytic cycle due to pyridine inhibition can increase the lifetime of the active Pd(0) species in solution, leading to its agglomeration into inactive palladium black.[1]
-
Significant side reactions: You might observe an increase in side products such as debrominated starting material (hydrodehalogenation) or homocoupling of your coupling partners.[2][3]
Q3: How can I overcome catalyst inhibition by the pyridine nitrogen?
A3: Several strategies can be employed to mitigate the inhibitory effect of the pyridine nitrogen:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is a primary strategy.[1] Ligands such as XPhos, SPhos, and P(t-Bu)₃ can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which promotes the desired catalytic steps.[1][2]
-
Use of Lewis Acids: A Lewis acid can be added to the reaction mixture to coordinate with the pyridine nitrogen, effectively "masking" it and preventing its coordination to the catalyst.[5][6]
-
Catalyst Precatalyst and Loading: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species. In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can help overcome partial deactivation.[1]
-
Solvent and Base Optimization: The choice of solvent and base is crucial and can influence the reaction outcome. Screening different bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ may be necessary.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during catalytic reactions with pyridine-containing substrates.
Problem: Low to No Product Conversion
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulkier, electron-rich ligand: Employ ligands like XPhos, SPhos, or N-heterocyclic carbene (NHC) ligands.[2] 2. Add a Lewis Acid: Introduce a Lewis acid (e.g., ZnCl₂, B(C₆F₅)₃) to block the pyridine nitrogen.[5][7] 3. Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Transmetalation (in cross-coupling) | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all reagents and solvents are dry. |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Debromination/Dehalogenation | The palladium-aryl intermediate reacts with a hydride source. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[2] 2. Switch to non-protic solvents and bases: Consider using bases like K₃PO₄ or Cs₂CO₃.[2] |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen. | 1. Rigorous Degassing: Thoroughly degas solvents and maintain a robust inert atmosphere.[3] 2. Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with a Bromopyridine Substrate
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the bromopyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[3]
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[3]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography.
-
Visualizations
Caption: Mechanism of catalyst inhibition by pyridine nitrogen.
Caption: Troubleshooting workflow for low conversion.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloropyridines vs. 2-Bromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals, agrochemicals, and functional materials, 2-halopyridines are indispensable building blocks. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] This guide provides an objective, data-driven comparison of the reactivity of 2-chloropyridines and 2-bromopyridines in three key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Theoretical Background: The Carbon-Halogen Bond's Decisive Role
The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is primarily governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1]
This fundamental difference in bond strength is the principal reason why 2-bromopyridines are generally more reactive substrates than their 2-chloropyridine counterparts.[1] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster.[1] However, significant advances in ligand technology have developed highly active catalyst systems that can effectively activate the more robust C-Cl bond, mitigating some of these inherent differences.[1]
The choice between a 2-chloro- and 2-bromopyridine is therefore a critical decision for researchers, representing a trade-off between reactivity and the cost and availability of the starting material. Chlorinated compounds are often less expensive and more widely available, providing a strong incentive for developing efficient coupling methodologies for these less reactive substrates.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of 2-chloro- and 2-bromopyridines in major cross-coupling reactions, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds. While 2-bromopyridines are classically more reactive, modern catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos, have enabled efficient coupling of 2-chloropyridines.
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 6 | 92 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 12 | 88 |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~80-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 18 | ~70-90 |
Note: Data is compiled from various sources and should be considered illustrative of general trends. Reaction conditions are not identical across all entries.[2]
Analysis: The data indicates that 2-bromopyridines can be coupled under milder conditions and often achieve higher yields in shorter reaction times.[1] However, the development of specialized ligands has made the use of 2-chloropyridines a highly viable and economical alternative, achieving comparable, albeit typically lower, yields under more forcing conditions.[2]
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is crucial in drug discovery. The reactivity gap between 2-bromo- and 2-chloropyridines is also significant in this transformation, frequently necessitating different catalyst systems for optimal outcomes.
Data Presentation: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 / 8 | 94 |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 / 16 | 85 |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 / 4 | 60[2] |
| 2-Chloroquinoline | Aniline | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 | Good[1] |
Note: Data is compiled from various sources and should be considered illustrative of general trends. Reaction conditions are not identical across all entries.
Analysis: 2-chloropyridines generally require higher temperatures, longer reaction times, and more sterically demanding, electron-rich ligands to achieve yields comparable to their bromo- counterparts.[1] The evolution of ligands has been a critical factor in making the amination of C-Cl bonds a practical synthetic route.[1]
Sonogashira Coupling
The Sonogashira coupling joins terminal alkynes with aryl halides. The reactivity trend is particularly pronounced in this reaction, with chlorides being significantly less reactive than bromides.
Data Presentation: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85[1] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45[1] |
| 2-Bromopyridine | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 6 | 92[1] |
Note: The data for phenylacetylene coupling represents a direct comparison from a single source, highlighting the reactivity difference.[1]
Analysis: The data clearly demonstrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, which results in a significantly lower yield even with a threefold increase in reaction time compared to 2-bromopyridine under otherwise identical temperatures.[1] For this reason, 2-bromopyridines or 2-iodopyridines are the preferred substrates for this transformation.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for a comparative Suzuki-Miyaura cross-coupling experiment.
Representative Protocol: Comparative Suzuki-Miyaura Coupling of 2-Phenylpyridine
Objective: To directly compare the yield of 2-phenylpyridine synthesized from 2-bromopyridine and 2-chloropyridine under identical reaction conditions.[1]
Materials:
-
2-Bromopyridine or 2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk tubes (one for each halide), add the corresponding halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal each tube with a rubber septum. Evacuate and backfill each tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5 mL) to each Schlenk tube.
-
Reaction: Place both Schlenk tubes in a preheated oil bath at 100 °C. Stir the reaction mixtures vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
Work-up: Upon completion (or at a designated time point for comparison), allow the reactions to cool to room temperature. Quench by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 2-phenylpyridine.
-
Analysis: Determine the isolated yield for each reaction and characterize the products (e.g., by NMR, MS) to confirm identity and purity. This parallel setup allows for a direct and objective comparison of reactivity.
Visualizations
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle and a logical workflow for substrate selection.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Caption: Decision workflow for selecting a 2-halopyridine substrate.
References
comparing 2-Chloro-3-nitropyridine with other nitropyridine isomers
A Comparative Guide to 2-Chloro-3-nitropyridine and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of this compound with other selected nitropyridine isomers. The objective is to offer a detailed analysis of their physicochemical properties, chemical reactivity, and biological activities to aid researchers, scientists, and drug development professionals in selecting the appropriate building blocks for their synthetic and research endeavors. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided.
Physicochemical Properties
The position of the chloro and nitro substituents on the pyridine ring significantly influences the physicochemical properties of the molecule. These properties, in turn, affect solubility, reactivity, and pharmacokinetic characteristics. A summary of key properties for this compound and its isomers is presented below.
| Property | This compound | 2-Chloro-5-nitropyridine | 4-Chloro-3-nitropyridine | 3-Nitropyridine |
| CAS Number | 5470-18-8[1] | 4548-45-2[2] | 13091-23-1[3] | 2530-26-9 |
| Molecular Formula | C₅H₃ClN₂O₂[1] | C₅H₃ClN₂O₂[2] | C₅H₃ClN₂O₂[3] | C₅H₄N₂O₂ |
| Molecular Weight | 158.54 g/mol [1] | 158.54 g/mol [2] | 158.54 g/mol [3] | 124.10 g/mol |
| Appearance | Light yellow powder[1] | White to light yellow crystal[2] | Yellow Crystalline Solid[4] | Solid |
| Melting Point (°C) | 100-103[5] | 105-108[2] | 35-50 | 35-40 |
| Boiling Point (°C) | Decomposes | 256.6 (Predicted)[6] | 247[4] | 216[7] |
| Water Solubility | Sparingly soluble[8] | Insoluble[2] | Insoluble[3] | - |
| logP (Octanol/Water) | 1.643 (Calculated)[9] | 2.2 (Calculated)[10] | 1.3 (Calculated)[11] | 0.6 (Calculated)[12] |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Halogenated nitropyridines are highly valuable intermediates due to the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing nitro group. This electronic configuration activates the ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloride leaving group.
The reactivity in SNAr reactions is primarily governed by:
-
Position of the Halogen : Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution.[13]
-
Position of the Nitro Group : The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group, as this allows for direct resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[13]
The following diagram illustrates the general mechanism for the SNAr reaction on a chloronitropyridine.
A generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Quantitative kinetic data provides a direct comparison of the reactivity of these isomers. The table below summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High[13] |
| This compound | 2 | 3 | 1.17 x 10⁻³ | High[13] |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate[13] |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate[13] |
As the data indicates, 4-Chloro-3-nitropyridine is the most reactive isomer in this set, which is consistent with the chloride leaving group being para to the activating ring nitrogen and ortho to the strongly electron-withdrawing nitro group. This compound also shows high reactivity, with the chloride at an activated position ortho to the ring nitrogen.
Biological Activity and Applications
Nitropyridine derivatives are a cornerstone in medicinal chemistry and drug discovery, serving as precursors for a wide range of biologically active molecules.[5]
-
Enzyme Inhibition : Various nitropyridine derivatives have been investigated as inhibitors of a range of enzymes. For example, they have been used to synthesize inhibitors of Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), urease, and chymotrypsin.[5] The specific substitution pattern on the pyridine ring is crucial for the potency and selectivity of inhibition.
-
Anticancer Activity : The cytotoxic potential of nitropyridines is an active area of research. Some derivatives function by inhibiting key enzymes in cancer cells, such as topoisomerases, which are critical for DNA replication and repair.[14] The introduction of a nitro group can be a key pharmacophore for modulating such activities.
-
Antimicrobial Activity : Certain nitropyridines have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis.
-
Applications in Drug Discovery and Materials Science : Beyond their biological activities, nitropyridines are versatile intermediates. The reactive chloro group in compounds like this compound allows for the introduction of diverse functional groups, making them valuable in the synthesis of pharmaceuticals and agrochemicals.[15] Furthermore, their electronic properties make them suitable for applications in materials science, such as the development of novel dyes and electronic components.
While the general class of nitropyridines exhibits a broad spectrum of biological activities, a direct comparative study of the cytotoxicity and enzyme inhibition of the specific isomers discussed here, under identical conditions, is not extensively available in the public domain. Such studies would be valuable to elucidate clear structure-activity relationships.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of chemical compounds. Below are methodologies for assessing reactivity, cytotoxicity, and enzyme inhibition.
Kinetic Analysis of SNAr Reactivity
This protocol outlines a general method for determining the second-order rate constants for the reaction of chloronitropyridine isomers with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
Workflow for Kinetic Analysis of an SNAr Reaction.
Methodology:
-
Reagent Preparation :
-
Substrate Stock Solution (e.g., 1 x 10⁻³ M) : Accurately weigh a precise amount of the chloronitropyridine isomer and dissolve it in a suitable anhydrous solvent (e.g., ethanol) in a volumetric flask.[13]
-
Nucleophile Stock Solution (e.g., 0.1 M) : Prepare a solution of the nucleophile (e.g., piperidine) in the same solvent. The concentration should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.[13]
-
-
Kinetic Measurement :
-
Equilibrate the stock solutions and the spectrophotometer cell holder to the desired temperature (e.g., 40°C).
-
In a quartz cuvette, mix the substrate solution with the nucleophile solution.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λmax of the reaction product at fixed time intervals.
-
-
Data Analysis :
-
The observed pseudo-first-order rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this plot is equal to -kobs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Nucleophile].
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding : Seed cells (e.g., a human cancer cell line) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment : Prepare serial dilutions of the nitropyridine isomers in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition : Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit Topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Workflow for a Topoisomerase II kDNA Decatenation Assay.
Methodology:
-
Reaction Setup : On ice, prepare a reaction mixture containing assay buffer, ATP, and kDNA substrate.[14]
-
Compound Addition : Add the desired concentration of the test compound (or a vehicle control like DMSO) to the reaction tubes. Include a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition : Initiate the reaction by adding a pre-determined amount of human Topoisomerase II enzyme.[17]
-
Incubation : Incubate the reaction mixture at 37°C for approximately 30 minutes.[17]
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).[18]
-
Agarose Gel Electrophoresis : Load the samples onto an agarose gel and perform electrophoresis.[18]
-
Visualization : Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.[17]
-
Interpretation : In the absence of an inhibitor, Topo II will decatenate the kDNA, resulting in minicircles that migrate into the gel. In the presence of an effective inhibitor, the kDNA network will not be resolved and will remain in the loading well.[14]
Conclusion
This compound is a highly versatile and reactive building block for chemical synthesis. Its reactivity in SNAr reactions is high, surpassed in this comparative set only by 4-Chloro-3-nitropyridine, which benefits from optimal positioning of the nitro group and ring nitrogen relative to the leaving group. The choice between this compound and its isomers will depend on the desired reactivity profile and the specific substitution pattern required for the target molecule. The diverse biological activities exhibited by the broader class of nitropyridines underscore their importance as privileged scaffolds in drug discovery. The experimental protocols provided herein offer a standardized framework for further comparative evaluation of these and other related compounds.
References
- 1. 2-Chloro-5-Nitropyridine: Properties, Uses, Safety Data & Supplier China | High Quality CAS 4547-24-4 [pipzine-chem.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. myuchem.com [myuchem.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proposed analytical methodologies for the validation of 2-Chloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). This document outlines High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) as primary analytical techniques. Detailed experimental protocols and validation parameters are provided to assist in the selection and implementation of a suitable analytical strategy.
Comparison of Analytical Methods
The choice between HPLC-UV and GC-FID for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity and selectivity of the method.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a versatile and widely used technique for the purity and assay determination of non-volatile or thermally labile compounds. A reverse-phase HPLC method is well-suited for this compound, offering high resolution and sensitivity for its separation from related substances.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): GC is an effective technique for the analysis of volatile and thermally stable compounds. Given that this compound has a melting point of around 101-104°C, it is amenable to GC analysis, particularly for the detection of volatile impurities and residual solvents.
The following tables summarize the proposed validation parameters for each method.
Table 1: Proposed HPLC-UV Method Validation Parameters
| Validation Parameter | Proposed Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% for the analyte at three concentration levels. |
| Precision | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1; with acceptable precision and accuracy. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 1.0%. |
Table 2: Proposed GC-FID Method Validation Parameters
| Validation Parameter | Proposed Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of this compound in the blank chromatogram. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three different spike levels. |
| Precision | Repeatability (RSD) ≤ 1.5%; Intermediate Precision (RSD) ≤ 2.5%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of at least 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of at least 10:1; with demonstrated precision and accuracy. |
| Robustness | Consistent results with minor variations in parameters like oven temperature ramp rate and carrier gas flow. |
| System Suitability | Tailing factor ≤ 2.0; Resolution between adjacent peaks ≥ 1.5; RSD of replicate injections ≤ 1.5%. |
Experimental Protocols
The following are detailed proposed methodologies for the key experiments.
Protocol 1: Proposed Stability-Indicating HPLC-UV Method
This protocol describes a reverse-phase HPLC method for the purity and assay determination of this compound and its separation from potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25.1-30 min (30% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Forced Degradation Study:
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Protocol 2: Proposed GC-FID Method
This protocol is suitable for the quantification of this compound and volatile impurities.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetone at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.
Visualizations
The following diagrams illustrate the logical workflow for the validation of the proposed analytical methods.
Caption: HPLC-UV method validation workflow.
Caption: GC-FID method validation workflow.
Spectroscopic Analysis for the Confirmation of 2-Chloro-3-nitropyridine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of reaction products derived from 2-Chloro-3-nitropyridine. Focusing on the common nucleophilic aromatic substitution (SNAr) reaction with amine nucleophiles, this document outlines key experimental data, detailed protocols, and alternative analytical approaches to ensure accurate product identification and characterization.
Overview of the Reaction and Spectroscopic Confirmation
This compound is a versatile starting material in the synthesis of various pyridine derivatives, primarily through nucleophilic aromatic substitution at the C2 position. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, facilitating the displacement of the chloro substituent. A common application is the reaction with primary or secondary amines to yield 2-amino-3-nitropyridine derivatives, which are important intermediates in medicinal chemistry.
Accurate confirmation of the reaction product and assessment of its purity are critical. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and their combined use offers a definitive characterization of the target molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material, this compound, and a representative reaction product, 2-Anilino-3-nitropyridine. This data serves as a reference for researchers to compare their experimental results.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 8.24 (dd, J = 8.1, 1.6 Hz, 1H), 7.51 (dd, J = 8.1, 4.8 Hz, 1H)[1] | ~151.5, ~146.0, ~135.0, ~130.0, ~124.0 |
| 2-Anilino-3-nitropyridine | DMSO-d₆ | 9.75 (s, 1H, NH), 8.45 (dd, J = 4.5, 1.5 Hz, 1H), 8.30 (dd, J = 8.3, 1.5 Hz, 1H), 7.75 (d, J = 7.8 Hz, 2H), 7.40 (t, J = 7.8 Hz, 2H), 7.15 (t, J = 7.4 Hz, 1H), 6.95 (dd, J = 8.3, 4.5 Hz, 1H) | ~155.0, ~152.0, ~139.0, ~133.0, ~129.0, ~124.0, ~122.0, ~117.0 |
Table 2: IR Spectroscopy and Mass Spectrometry Data
| Compound | IR Key Vibrational Frequencies (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3100-3000 (C-H aromatic), ~1530 & ~1350 (NO₂ stretch) | Molecular Ion (M⁺): 158/160 (due to ³⁵Cl/³⁷Cl isotopes)[2] |
| 2-Anilino-3-nitropyridine | ~3350 (N-H stretch), ~3100-3000 (C-H aromatic), ~1520 & ~1340 (NO₂ stretch) | Molecular Ion (M⁺): 215 |
Detailed Experimental Protocols
This section provides a generalized protocol for a typical SNAr reaction of this compound with an amine and the subsequent spectroscopic analysis of the product.
Synthesis of 2-Anilino-3-nitropyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethylene glycol.[1]
-
Addition of Reagents: Add the aniline (1.1 eq.) to the solution. For less nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (1.2 eq.) may be required to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (or a specific temperature, e.g., 80-100 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for further structural confirmation.
-
Alternative Analytical Techniques
While NMR, IR, and MS are the primary methods for structural confirmation, other techniques can provide complementary information, particularly for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the reaction product and for monitoring the progress of the reaction. Different methods can be developed to separate the product from the starting materials and any byproducts.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure.
Visualizing the Workflow and Reaction
The following diagrams illustrate the logical workflow for product confirmation and the general mechanism of the nucleophilic aromatic substitution reaction.
Caption: Workflow for the purification and spectroscopic confirmation of this compound reaction products.
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) of this compound.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-3-nitropyridine
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. 2-Chloro-3-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of synthesized this compound, complete with supporting experimental data and detailed protocols.
Introduction to Potential Impurities
The synthesis of this compound, typically achieved through the nitration of 2-chloropyridine, can lead to the formation of several impurities. The most common and challenging impurity to separate is the positional isomer, 2-chloro-5-nitropyridine . The relative ratio of these isomers can vary significantly depending on the reaction conditions. Other potential impurities include unreacted starting material (2-chloropyridine), and other isomeric byproducts. The ability to accurately identify and quantify these impurities is a critical aspect of quality control.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Intrinsic quantitative analysis based on the direct proportionality between the integrated NMR signal intensity and the number of nuclei. |
| Primary Use | Quantitative purity determination and separation of non-volatile and thermally labile compounds. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Typical Purity Range | 95-100% | 95-100% | 90-100% |
| Limit of Detection | ~0.01% | ~0.001% | ~0.1% |
| Sample Throughput | High | Medium | Low to Medium |
| Strengths | - Excellent for separating positional isomers. - High precision and accuracy. - Robust and widely available. | - High sensitivity and specificity. - Provides structural information of impurities through mass spectra. | - Primary analytical method, can provide a direct measure of purity without a reference standard of the analyte. - Non-destructive. - Provides structural confirmation. |
| Limitations | - Requires a reference standard for each impurity for accurate quantification. - Can be time-consuming to develop methods. | - Limited to thermally stable and volatile compounds. - Potential for analyte degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate quantification. - Requires a well-characterized internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from its main isomer, 2-chloro-5-nitropyridine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 30% B to 70% B
-
10-15 min: 70% B
-
15.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile/water (50:50 v/v) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile impurities and the confirmation of the identity of this compound and its isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Purity Calculation: Purity is calculated based on the peak area percentage, and the identity of the peaks is confirmed by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for the absolute purity determination of this compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: 1,4-Dinitrobenzene. This standard is chosen because its aromatic signals in the 1H NMR spectrum do not overlap with the signals of this compound or its common impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the proton at position 6 of the pyridine ring) and a signal of the internal standard (the singlet from the four aromatic protons of 1,4-dinitrobenzene).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow
Caption: Workflow for the purity assessment of synthesized this compound.
Logical Relationships of Purity Assessment Methods
Caption: Logical relationships between analytical techniques and the information obtained for purity assessment.
A Comparative Guide to Catalysts for 2-Halopyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic strategies, the direct functionalization of 2-halopyridines offers an efficient and atom-economical approach. The choice of catalyst is paramount, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of leading catalytic systems for the functionalization of 2-halopyridines, with a focus on palladium, nickel, and copper-based catalysts, as well as emerging photoredox methodologies. The information is supported by experimental data to facilitate informed catalyst selection and reaction optimization.
Catalyst Performance Comparison
The following tables summarize the performance of different catalytic systems in the functionalization of 2-halopyridines. Direct comparison between catalyst types can be challenging due to variations in reaction conditions and substrates across different studies. However, this compilation of data from recent literature provides a valuable overview of their respective capabilities.
Palladium-Catalyzed C-H Arylation of 2-Chloropyridines
Palladium catalysts are extensively used for the C-H arylation of 2-halopyridines, demonstrating high efficiency and broad functional group tolerance.[1][2][3][4]
| Entry | 2-Chloropyridine Derivative | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Fluoroarenes | Pd(OAc)₂ / SPhos | K₂CO₃ | Isopropyl Acetate | 120 | up to 90 | [2] |
| 2 | Substituted 2-Chloropyridines | Fluoroarenes | Pd/SPhos | PivOK | Isopropyl Acetate | 120 | up to 90 | [3] |
| 3 | 2-Chloropyridine | Pentafluorobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Isopropyl Acetate | 120 | 85 | [4] |
| 4 | 2-Phenylpyridine derivatives | Diaryliodonium salts | Pd(OAc)₂ | Not specified | Not specified | RT-120 | High | [5] |
Nickel-Catalyzed Functionalization of 2-Halopyridines
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for the functionalization of 2-halopyridines, particularly in reductive coupling reactions.[6][7][8]
| Entry | 2-Halopyridine | Coupling Partner | Catalyst System | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 2-Bromopyridine | NiCl₂·6H₂O | Zn | DMF | 60-70 | 95 | [6] |
| 2 | 2-Chloropyridine | 2-Chloropyridine | NiCl₂·6H₂O | Zn | DMF | 60-70 | 88 | [6] |
| 3 | 2-Halopyridines | Aryl Halides | NiBr₂(2,2′-bipyridine) | Mn | DMF | Not specified | Moderate to Excellent | [7] |
| 4 | N-(2-pyridyl)indoles | Alkyl Halides | Ni(II)/pincer ligand | LiOtBu | Not specified | Not specified | up to 82 | [9][10] |
Copper-Catalyzed Functionalization of 2-Halopyridines
Copper catalysts are well-established for C-N bond formation reactions, such as the amination of 2-halopyridines, and are valued for their low cost and toxicity.[11][12][13][14][15]
| Entry | 2-Halopyridine | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodopyridine | Octylamine | Cu-MOF / Ligand | Cs₂CO₃ | DMSO | 110 | up to 68 | [11] |
| 2 | 2-Bromopyridine | Octylamine | CuNPs | Cs₂CO₃ | DMSO | 110 | Good | [11] |
| 3 | 2-Amino-5-iodopyridine | Morpholine | CuI / Ligand | K₃PO₄ | Not specified | Not specified | 87 | [13] |
| 4 | 2-Hydroxypyridine | Aryl Halides | CuI / Ligand | K₂CO₃ | Not specified | Not specified | Modest to Excellent | [16] |
Photoredox-Catalyzed Functionalization of 2-Halopyridines
Visible-light photoredox catalysis offers a mild and efficient method for the functionalization of 2-halopyridines, often proceeding through radical intermediates.[17][18]
| Entry | 2-Halopyridine | Coupling Partner | Photocatalyst | Additives | Solvent | Temp | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Bromopyridines | Unactivated Alkenes | Ir(ppy)₃ | TFA | TFE | RT | Good |[17] | | 2 | Bromopyridines | Tertiary Alkyl Bromides | Not specified (Ni precatalyst) | Not specified | Not specified | Mild | Good |[18] |
Experimental Workflows and Methodologies
General Experimental Workflow for Catalytic Functionalization
The following diagram illustrates a generalized workflow for the transition metal-catalyzed C-H functionalization of a 2-halopyridine.
Caption: A generalized experimental workflow for the catalytic functionalization of 2-halopyridines.
Detailed Experimental Protocols
Palladium-Catalyzed C-H Arylation of 2-Chloropyridine with Fluoroarenes [2]
To an oven-dried reaction vial, add the 2-chloropyridine derivative (0.75 mmol), the fluoroarene (2.5 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv.). Add isopropyl acetate (1.0 mL). The vial is sealed and the atmosphere is replaced with argon. The reaction mixture is then stirred at 120 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Nickel-Catalyzed Reductive Homocoupling of 2-Bromopyridine [6]
To a reaction flask containing NiCl₂·6H₂O (0.15 mmol), zinc powder (12.6 mmol), and LiCl (10.5 mmol) is added a solution of 2-bromopyridine (7.5 mmol) in DMF. The reaction mixture is stirred at 60-70 °C for 6 hours under an inert atmosphere. Upon completion, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The organic layer is dried and concentrated, and the residue is purified by chromatography to yield 2,2'-bipyridine.
Copper-Catalyzed Amination of 2-Iodopyridine [11]
A mixture of 2-iodopyridine (1.0 equiv), the desired amine (1.2 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) in a suitable solvent (e.g., DMSO or DMF) is heated in a sealed tube at 110-140 °C for the specified time. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic phase is washed, dried, and concentrated. The product is then purified by column chromatography.
Photoredox-Catalyzed Hydropyridylation of Alkenes [17]
In a typical procedure, a solution of the 2-halopyridine (1.0 equiv), the alkene (1.5 equiv), an iridium-based photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and a hydrogen atom donor in a suitable solvent is irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired alkylpyridine product.
Signaling Pathways and Mechanistic Cycles
The following diagram illustrates a simplified catalytic cycle for the palladium-catalyzed C-H arylation of a 2-halopyridine.
Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation of a pyridine derivative.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Progress and prospects in copper-catalyzed C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photo-induced catalytic halopyridylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating the Most Efficient Synthetic Pathways to 2-Chloro-3-nitropyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chloro-3-nitropyridine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of the most common synthetic routes to this important molecule, supported by experimental data to evaluate their respective efficiencies.
Two principal synthetic routes have been identified and will be critically evaluated: a multi-step synthesis commencing from 2-hydroxypyridine (or its tautomer, 2-pyridone), and a pathway beginning with 2-aminopyridine. The efficiency of each route will be assessed based on reaction yields, conditions, and procedural complexity.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most prominently achieved through two primary pathways, each with distinct advantages and disadvantages. Below is a summary of the quantitative data associated with each route.
| Route | Starting Material | Intermediate(s) | Key Steps | Overall Yield | Reference |
| 1 | 2-Hydroxypyridine / 2-Pyridone | 3-Nitro-2-hydroxypyridine or N-Alkyl-3-nitro-2-pyridone | 1. Nitration2. Chlorination | High | [1] |
| 2 | 2-Aminopyridine | 2-Amino-3-nitropyridine | 1. Nitration2. Sandmeyer Reaction | Moderate to Low | [1][2][3] |
Route 1: Synthesis from 2-Hydroxypyridine / 2-Pyridone
This is a widely utilized and well-documented method for the preparation of this compound. The general approach involves the nitration of 2-hydroxypyridine to yield 3-nitro-2-hydroxypyridine, which is subsequently chlorinated. A notable variation of this route involves the N-alkylation of the intermediate to facilitate the chlorination step, which has been shown to produce high yields.
A particularly efficient iteration of this route starts from 2-pyridone and proceeds through an N-alkylated intermediate. This method is advantageous due to its high selectivity and the formation of fewer by-products, simplifying the purification process.
Experimental Protocol for Route 1 (from 2-Pyridone)
This protocol is adapted from a patented procedure which demonstrates high efficiency.
Step 1a: Nitration of 2-Pyridone
-
Procedure: 2-Pyridone is nitrated to yield 3-nitro-2-pyridone.
-
Yield: Not explicitly stated for this step in the reference, but this is a standard and generally high-yielding reaction.
Step 1b: N-Alkylation of 3-Nitro-2-pyridone
-
Procedure: 3-Nitro-2-pyridone is dissolved in a suitable solvent, and an alkaline solution and an alkyl iodide (e.g., methyl iodide) are added. The reaction mixture is worked up to yield N-methyl-3-nitro-2-pyridone.
-
Yield: 71.7%[1]
Step 1c: Chlorination of N-Methyl-3-nitro-2-pyridone
-
Procedure: N-Methyl-3-nitro-2-pyridone is heated to 130°C to dissolve. Triphosgene is then slowly added. The reaction mixture is processed with an aqueous NaOH solution and purified by wet distillation.
-
Reagents: N-Methyl-3-nitro-2-pyridone, Triphosgene, NaOH.
-
Reaction Conditions: 130°C.
-
Yield: 93%[1]
Logical Workflow for Route 1
Caption: Synthetic pathway of this compound starting from 2-Pyridone.
Route 2: Synthesis from 2-Aminopyridine
An alternative synthetic strategy begins with 2-aminopyridine. This route involves the nitration of the starting material to form 2-amino-3-nitropyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent. While theoretically straightforward, this route presents challenges in terms of regioselectivity during the nitration step and the handling of potentially unstable diazonium salts in the Sandmeyer reaction.
The nitration of 2-aminopyridine often leads to a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which requires separation.[1] This can lower the overall efficiency of the synthesis.
Experimental Protocol for Route 2
Step 2a: Nitration of 2-Aminopyridine
-
Procedure: 2-Aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid. The reaction produces a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[3]
-
Reagents: 2-Aminopyridine, Nitric Acid, Sulfuric Acid.
-
Challenges: Formation of isomeric by-products that require separation.
Step 2b: Sandmeyer Reaction of 2-Amino-3-nitropyridine
-
Procedure: The amino group of 2-amino-3-nitropyridine is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. This intermediate is then treated with a copper(I) chloride catalyst to yield this compound. The classical Sandmeyer reaction is known for its strongly oxidizing and acidic conditions, which can be incompatible with sensitive functional groups.[4]
-
Reagents: 2-Amino-3-nitropyridine, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride.
-
Challenges: The formation of highly energetic and potentially explosive diazonium salts raises safety concerns.[4]
Logical Workflow for Route 2
Caption: Synthetic pathway of this compound starting from 2-Aminopyridine.
Conclusion
Based on the available experimental data, the synthetic route starting from 2-hydroxypyridine or 2-pyridone (Route 1) appears to be the more efficient and reliable method for the preparation of this compound. The variant involving an N-alkylated intermediate demonstrates high yields for the key chlorination step and offers better control over the reaction, leading to fewer by-products.
In contrast, the route commencing with 2-aminopyridine (Route 2) is hampered by the formation of isomers during nitration, which necessitates a challenging separation step and consequently lowers the overall yield. Furthermore, the subsequent Sandmeyer reaction involves harsh conditions and potentially hazardous intermediates.
For researchers and professionals seeking a robust and high-yielding synthesis of this compound, the pathway originating from 2-hydroxypyridine/2-pyridone is the recommended approach.
References
- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 2. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 2-Chloropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic formation of carbon-carbon bonds is a cornerstone of molecular design. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the arylation of heteroaromatic systems. This guide provides a detailed side-by-side comparison of these two prominent reactions specifically for the functionalization of 2-chloropyridines, a common scaffold in pharmaceuticals. This analysis is supported by experimental data to aid in the rational selection of the optimal coupling strategy.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be susceptible to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base to activate the organoboron reagent. | Often proceeds under neutral or milder conditions, though additives can be beneficial. |
| Byproduct Removal | Boron byproducts are often water-soluble and relatively easy to remove. | Tin byproducts can be challenging to separate from the desired product. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent tolerance for a wide range of functional groups. |
Performance Comparison for 2-Chloropyridines
The coupling of 2-chloropyridines presents a challenge due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the palladium catalyst.[1] However, advancements in catalyst and ligand design have enabled efficient couplings using both Suzuki and Stille methodologies.
Data Presentation: Suzuki vs. Stille Coupling of 2-Chloropyridines
The following table summarizes typical reaction conditions and yields for the coupling of 2-chloropyridine with a generic aryl partner (e.g., phenylboronic acid or phenylstannane) to form 2-phenylpyridine. It is important to note that direct, side-by-side comparative studies for 2-chloropyridines are limited in the literature; therefore, the data for the Stille coupling is based on general conditions for heteroaryl chlorides and may require optimization for this specific substrate.
| Parameter | Suzuki Coupling | Stille Coupling |
| 2-Chloropyridine Derivative | 2-Chloropyridine | 2-Chloropyridine |
| Coupling Partner | Phenylboronic acid | Phenylstannane (e.g., tributylphenylstannane) |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Typical Ligand | Buchwald ligands (e.g., SPhos, XPhos), PPh₃ | PPh₃, AsPh₃, P(t-Bu)₃ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Often not required, but additives like Cu(I) salts or LiCl can be used. |
| Solvent | 1,4-Dioxane, Toluene, THF (often with water) | Toluene, DMF, THF |
| Temperature | 80-110 °C | 80-120 °C |
| Typical Yield | >80% (with optimized catalyst systems)[2] | 60-90% (estimated based on similar heteroaryl chlorides) |
Catalytic Cycles: A Visual Representation
To better understand the mechanistic underpinnings of each reaction, the following diagrams illustrate the catalytic cycles for the Suzuki and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for the Suzuki and Stille couplings of 2-chloropyridine.
Protocol 1: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Protocol 2: Stille Coupling of 2-Chloropyridine with Tributylphenylstannane
Materials:
-
2-Chloropyridine
-
Tributylphenylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium chloride (LiCl) (optional, can accelerate the reaction)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and LiCl (1.2 mmol, optional).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Add tributylphenylstannane (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Concluding Remarks
Both the Suzuki and Stille couplings are highly effective methods for the functionalization of 2-chloropyridines. The Suzuki coupling is often the preferred initial choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[3] The development of highly active catalyst systems, particularly those employing Buchwald-type ligands, has made the coupling of less reactive chloro-heterocycles like 2-chloropyridine a routine and high-yielding transformation.[1]
However, the Stille coupling offers distinct advantages in specific scenarios. Its remarkable tolerance for a wide array of functional groups and the stability of organostannane reagents make it a robust alternative, especially when dealing with sensitive substrates or when the corresponding boronic acid is unstable or commercially unavailable.[3] The primary drawbacks of the Stille reaction are the toxicity of the organotin compounds and the often-difficult removal of tin-containing byproducts from the final product.[4]
Ultimately, the choice between Suzuki and Stille coupling for the functionalization of 2-chloropyridines will depend on a careful evaluation of the specific synthetic context, including the nature of the coupling partners, functional group compatibility, and practical considerations such as reagent availability, toxicity, and purification challenges. For many applications, the Suzuki reaction will provide a more environmentally benign and practical route, while the Stille coupling remains a powerful tool for more challenging or specialized synthetic problems.
References
literature review of 2-Chloro-3-nitropyridine reaction yields
A Comparative Guide to the Reaction Yields of 2-Chloro-3-nitropyridine
This compound is a versatile building block in organic synthesis, prized for its reactivity in a variety of transformations. The electron-withdrawing nature of the nitro group and the pyridine ring activates the C2 position for nucleophilic aromatic substitution, while also allowing for palladium-catalyzed cross-coupling reactions and reduction of the nitro moiety. This guide provides a comparative overview of reaction yields for key transformations of this compound, supported by experimental data from the literature.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a primary mode of reactivity for this compound, where the chloride is displaced by a range of nucleophiles. These reactions are often high-yielding and proceed under relatively mild conditions.
| Nucleophile | Reagents/Conditions | Solvent | Yield (%) | Reference |
| Substituted Anilines | Ethylene glycol, heat | Ethylene Glycol | 90-94 | [1] |
| Heterocyclic Amides | Catalytic conditions | Not specified | Not specified | [1] |
| Primary Amines | Not specified | Not specified | Not specified | [1] |
| Morpholine | Substitution reaction | Not specified | High (not quantified) | [2] |
| Ammonia | Isopropanol, 20-30°C, 24h | Isopropanol | Not specified | [3] |
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine, yielding the important intermediate 2-chloro-3-aminopyridine. Various reducing agents have been employed with high efficiency.
| Product | Reagents/Conditions | Solvent | Yield (%) | Reference |
| 2-Anilino-pyridin-3-amine intermediates | Stannous chloride, reflux, 3h | Methanol | 77-85 | [1] |
| 2-Chloro-3-aminopyridine | Tetrahydroxydiboron [B₂(OH)₄], 4,4'-bipyridine, 5 min | Not specified | 90 | [1] |
| 2-Chloro-3-aminopyridine | Not specified, reduction | Not specified | 98 | [4][5] |
| 2-Chloro-3-aminopyridine | Pd-Fe/TiO₂ catalyst, catalytic hydrogenation | Not specified | Not specified | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
While less common than SNAr, palladium-catalyzed cross-coupling reactions offer powerful methods for C-C and C-N bond formation. Due to the potential for catalyst inhibition by the pyridine nitrogen, these reactions often require specialized ligands and conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂/Mor-DalPhos | NaOBuᵗ/KOH | Water or Solvent-free | up to 99 | [6] |
| Suzuki-Miyaura | Arylboronic Acids | XPhos Pd G3 | K₃PO₄ | THF or Toluene | >90 | [7] |
| Sonogashira | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96 | [8] |
Note: Yields for Suzuki and Buchwald-Hartwig reactions are representative for chloropyridine substrates and may vary for this compound itself.
Reaction Pathways Overview
The following diagram illustrates the primary synthetic routes starting from this compound.
Caption: Synthetic transformations of this compound.
Experimental Protocols
1. Synthesis of 2-Anilino-3-nitropyridine Derivatives (SNAr)
This protocol is adapted from the work of Ahmed Kamal et al. for the synthesis of 2-anilino-3-nitropyridine derivatives with excellent yields.[1]
-
Materials: this compound, substituted aniline (e.g., p-methoxyaniline, p-fluoroaniline), ethylene glycol.
-
Procedure:
-
A mixture of this compound (1 equivalent) and a substituted aniline (1.1 equivalents) is heated in ethylene glycol.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol or water), and dried to afford the 2-anilino-3-nitropyridine derivative.
-
-
Yields: 90-94%.[1]
2. Reduction of this compound to 2-Chloro-3-aminopyridine
This metal-free reduction method, developed by Mingyeong Jang et al., offers a highly chemoselective and rapid conversion.[1]
-
Materials: this compound, tetrahydroxydiboron [B₂(OH)₄], 4,4'-bipyridine, suitable solvent.
-
Procedure:
-
To a solution of this compound in a suitable solvent, tetrahydroxydiboron (as the reducing agent) and 4,4'-bipyridine (as an organic catalyst) are added.
-
The reaction is stirred at room temperature. The reduction is typically complete within 5 minutes.
-
The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried over anhydrous sulfate and concentrated under reduced pressure to yield 2-chloro-3-aminopyridine.
-
-
Yield: 90%.[1]
3. Sonogashira Coupling of a Halopyridine with a Terminal Alkyne
This general procedure is based on established methods for Sonogashira coupling and is applicable for the synthesis of 2-alkynyl-3-nitropyridines.[8][9]
-
Materials: this compound, terminal alkyne (1.1 equivalents), Palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₄, 2.5 mol%), Ligand (e.g., PPh₃, 5 mol%), Copper(I) iodide (CuI, 5 mol%), Triethylamine (Et₃N), Dimethylformamide (DMF).
-
Procedure:
-
To a degassed solution of this compound and the terminal alkyne in DMF and triethylamine, the palladium catalyst, ligand, and CuI are added.
-
The reaction mixture is heated (e.g., to 100°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
The reaction is stirred for a specified time (e.g., 3 hours) and monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-alkynyl-3-nitropyridine.
-
-
Yields: 72-96% for related 2-amino-3-bromopyridines.[8]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scirp.org [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-3-nitropyridine
This document provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-3-nitropyridine, tailored for researchers, scientists, and drug development professionals. The primary and recommended method of disposal is through a licensed hazardous waste management service.
Immediate Safety and Handling
Before any handling or disposal procedures, it is critical to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber). Nitrile gloves may not be sufficient for prolonged contact.
-
Body Protection: Wear a standard laboratory coat, fully buttoned.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1]
In Case of Spills:
-
Small Spills: If a small amount is spilled, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2] Collect the absorbed material into a designated, sealed, and properly labeled container for hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Secure the location and contact your institution's Environmental Health and Safety (EHS) department for emergency response.[3]
Hazard Data Summary
This compound is classified as a hazardous substance. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[4][5] |
Primary Disposal Protocol (Recommended)
The safest and most compliant method for disposing of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Procedure:
-
Waste Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified and segregated as hazardous waste.[3] Do not mix it with incompatible materials like strong oxidizing agents, acids, or bases.
-
Containerization: Collect all waste in a designated, chemically compatible, and leak-proof hazardous waste container with a secure screw-top cap.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.
-
Arrangement for Pickup: Once the container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup by a licensed hazardous waste disposal company.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 2-Chloro-3-nitropyridine
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Chloro-3-nitropyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is a yellow, odorless solid powder.[1] The following personal protective equipment is mandatory for its handling.
| Protection Type | Specific Equipment | Standard/Requirement | Rationale |
| Eye/Face Protection | Chemical Safety Goggles or a Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] | To protect against eye irritation from dust or splashes.[1][4] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[5] |
| Skin Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect for integrity before each use.[6] | To prevent skin contact and irritation.[1][4] |
| Lab Coat (Flame-resistant recommended) | Wear appropriate protective clothing to prevent skin exposure.[4] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | A dust mask (e.g., N95) is necessary when handling the solid, especially if dust may be generated.[4] | To prevent respiratory tract irritation from inhalation of dust particles.[1][2] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][6] |
| Footwear | Closed-Toe Shoes | Required at all times in a laboratory setting.[6] | To protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Ventilation: Ensure a certified chemical fume hood is operational. All manipulations of the solid compound should occur within the fume hood to minimize inhalation risks.[4][6]
-
Emergency Equipment: Verify that an eyewash station and a safety shower are readily accessible and unobstructed.[1][2]
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.[1][2]
2. Handling:
-
Avoid Dust Generation: When weighing and transferring the solid, use tools like a spatula and weighing paper to minimize the creation of dust.[4][6]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][4]
-
Safe Practices: Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1][2] Avoid contact with skin, eyes, and clothing.[4]
3. Post-Handling:
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[1][2][4]
-
Workspace Cleaning: Clean the work area to remove any residual chemical.
-
PPE Removal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[6] Contaminated clothing should be removed and washed before reuse.[2][4]
Emergency First-Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][4][7] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[1][2][7] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: The disposal of this compound and its containers must be conducted through an approved waste disposal plant.[1][10][11] Adhere to all local, regional, and national environmental regulations. Do not allow the product to enter drains.[9]
-
Spill Cleanup: In case of a spill, avoid generating dust.[9] Wear full PPE, including respiratory protection. Carefully sweep or vacuum the spilled solid into a suitable container for disposal.[12] Clean the affected area thoroughly.
Procedural Workflow Diagram
Caption: Safe handling and emergency workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(5470-18-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
